molecular formula C37H46O10 B15594647 7-Deacetoxytaxinine J

7-Deacetoxytaxinine J

Cat. No.: B15594647
M. Wt: 650.8 g/mol
InChI Key: XBKVZMYBDASNNM-FOCLMDBBSA-N
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Description

7-Deacetoxytaxinine J is a useful research compound. Its molecular formula is C37H46O10 and its molecular weight is 650.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H46O10

Molecular Weight

650.8 g/mol

IUPAC Name

(2,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C37H46O10/c1-20-28(47-30(42)16-15-26-13-11-10-12-14-26)17-18-37(9)32(20)33(44-23(4)39)27-19-29(43-22(3)38)21(2)31(36(27,7)8)34(45-24(5)40)35(37)46-25(6)41/h10-16,27-29,32-35H,1,17-19H2,2-9H3/b16-15+

InChI Key

XBKVZMYBDASNNM-FOCLMDBBSA-N

Origin of Product

United States

Foundational & Exploratory

7-Deacetoxytaxinine J: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation procedures for 7-deacetoxytaxinine J, a taxane (B156437) diterpenoid of interest to the scientific community. The information is compiled and presented to assist researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified and isolated from various species of the genus Taxus, commonly known as yew trees. The primary documented sources include:

  • Taxus wallichiana Zucc. (Himalayan Yew): This species is a significant natural reservoir of this compound. The compound has been successfully isolated from both the leaves and the stem bark of this plant.[1][2] Notably, research on T. wallichiana from the Lam Dong province in Vietnam has confirmed the presence of 2-deacetoxytaxinine J (a likely synonym for this compound) in its leaves.[1] Furthermore, in vitro callus cultures derived from the stem of T. wallichiana have also been shown to produce this taxane, indicating a potential for biotechnological production.[2]

  • Taxus cuspidata Sieb. et Zucc. (Japanese Yew): While less detailed information is available compared to T. wallichiana, Taxus cuspidata has also been reported as a natural source of 2-deacetoxytaxinine J.

The concentration of taxanes, including this compound, can vary depending on the geographical location, age of the plant, and the specific plant part harvested.

Quantitative Data on this compound

Currently, there is a lack of publicly available, specific quantitative data on the yield of this compound from its natural sources. The isolation of individual taxanes is often a complex process with yields that can be influenced by numerous factors during extraction and purification. Further research is required to establish standardized yield percentages for this particular compound from various Taxus species and plant parts.

Experimental Protocols for Isolation

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic separation. The following is a generalized protocol based on established methods for the isolation of taxanes from Taxus species.

I. Extraction
  • Preparation of Plant Material: The collected plant material (e.g., air-dried and powdered leaves or stem bark of Taxus wallichiana) is the starting point.

  • Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (B129727) or ethanol, at room temperature. This can be achieved through maceration or Soxhlet extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

II. Preliminary Purification (Solvent Partitioning)
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform (B151607), and ethyl acetate (B1210297). This step aims to separate compounds based on their polarity and remove fats, chlorophyll, and other non-polar constituents. The taxanes, including this compound, are typically found in the chloroform or ethyl acetate fraction.

  • Concentration of the Active Fraction: The fraction containing the desired taxanes is concentrated to dryness.

III. Chromatographic Purification

A series of chromatographic techniques are employed for the fine purification of this compound from the enriched fraction.

  • Silica (B1680970) Gel Column Chromatography: The concentrated active fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate or chloroform-methanol gradient). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound are further purified using preparative HPLC. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. This step is crucial for separating closely related taxane analogues.

  • Crystallization: The purified fractions containing this compound can be subjected to crystallization from a suitable solvent system to obtain the pure compound.

IV. Structure Elucidation

The definitive identification of the isolated compound as this compound is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy are used to determine the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Taxus wallichiana.

Isolation_Workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction cluster_purification Preliminary Purification cluster_chromatography Chromatographic Separation cluster_final Final Product & Analysis plant Taxus wallichiana (Leaves/Stem Bark) powder Air-dried & Powdered Plant Material plant->powder extraction Methanol/Ethanol Extraction powder->extraction concentrate1 Concentration (Rotary Evaporator) extraction->concentrate1 partition Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) concentrate1->partition concentrate2 Concentration of Active Fraction partition->concentrate2 silica Silica Gel Column Chromatography concentrate2->silica prep_hplc Preparative HPLC (C18 Column) silica->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: General workflow for the isolation of this compound.

References

7-Deacetoxytaxinine J: A Technical Overview of its Physicochemical Properties and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid, a class of compounds that has garnered significant attention in the pharmaceutical industry due to the potent anticancer activity of its most famous member, paclitaxel (B517696) (Taxol). Isolated from various species of the yew tree (Taxus), taxanes are characterized by a complex tricyclic taxane core. The specific substitutions on this core dictate the physicochemical properties and biological activity of each individual taxane. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, alongside representative experimental protocols for its analysis and a discussion of its presumed biological context based on related taxanes.

A notable challenge in the study of this compound is the limited availability of detailed experimental data in the public domain. Furthermore, there exists some ambiguity in literature and databases with a closely related compound, 2-Deacetoxytaxinine J. Both share the same molecular formula and weight, suggesting they are isomers. This guide will focus on the information available for this compound (CAS No: 18457-45-9) and, where data is lacking, will draw parallels with the better-characterized 2-Deacetoxytaxinine J (CAS No: 119347-14-7) and the broader taxane class to provide a comprehensive, albeit partially inferred, profile.

Physicochemical Properties

PropertyValueReference
CAS Number 18457-45-9[1]
Molecular Formula C37H46O10[1][2]
Molecular Weight 650.77 g/mol [1]
Appearance Powder[N/A]
Melting Point Not available (169-171 °C for 2-Deacetoxytaxinine J)[N/A]
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[3]
Storage 2-8°C Refrigerator[N/A]

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively published. The following tables provide a general overview of the expected spectroscopic characteristics based on the taxane structure and data for related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for the structural elucidation of taxanes. The complex polycyclic structure results in a crowded and complex spectrum. While specific assignments for this compound are not available, the table below lists the expected chemical shift ranges for key functional groups present in a taxane core.

Functional GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Methyl Groups (on taxane core)0.8 - 2.510 - 30
Methylene and Methine Protons (on taxane core)1.0 - 5.020 - 60
Protons on Oxygenated Carbons3.5 - 6.060 - 90
Olefinic Protons5.0 - 6.5110 - 150
Aromatic Protons (from cinnamoyl or benzoyl groups)7.0 - 8.2125 - 140
Acetyl Methyl Protons1.9 - 2.320 - 22
Carbonyl Carbons (Ester, Ketone)-168 - 210
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H Stretch (if hydroxyl groups are present)3500 - 3200 (broad)
C-H Stretch (aromatic and aliphatic)3100 - 2850
C=O Stretch (ester)1750 - 1735
C=O Stretch (ketone, if present on the core)1725 - 1705
C=C Stretch (aromatic and olefinic)1650 - 1450
C-O Stretch (ester and ether)1300 - 1000
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structure confirmation. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern in MS/MS would likely involve the loss of the side chains (e.g., acetate, benzoate).

IonExpected m/z
[M+H]⁺~651.3164
[M+Na]⁺~673.2983

Experimental Protocols

Isolation and Purification of Taxanes from Taxus Species (Representative Protocol)
  • Extraction: Dried and ground plant material (e.g., needles or bark of Taxus wallichiana) is extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 24-48 hours). The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform, and ethyl acetate, to separate compounds based on their polarity. Taxanes are typically found in the chloroform and ethyl acetate fractions.

  • Chromatographic Separation: The taxane-rich fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • High-Performance Liquid Chromatography (HPLC): Fractions containing taxanes are further purified by preparative reversed-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) and water. Fractions are collected and analyzed by analytical HPLC to assess purity.

NMR Spectroscopic Analysis
  • Sample Preparation: A small amount (typically 1-5 mg) of purified this compound is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: The acquired data is processed (Fourier transformation, phase correction, baseline correction) and the chemical shifts, coupling constants, and correlations are analyzed to elucidate the complete chemical structure.

Mass Spectrometric Analysis
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). High-resolution mass spectra are acquired to determine the accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) is performed to obtain fragmentation data for structural confirmation.

Biological Activity and Signaling Pathways

Taxanes, as a class, are known to exert their biological effects primarily by interacting with microtubules.[4] They bind to the β-tubulin subunit of the αβ-tubulin heterodimer, which is the fundamental building block of microtubules. This binding stabilizes the microtubule polymer, preventing its depolymerization. This disruption of microtubule dynamics is catastrophic for dividing cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

While specific studies on this compound are limited, it is highly probable that it shares this mechanism of action with other taxanes. The structural variations among different taxanes can influence their binding affinity to tubulin and, consequently, their cytotoxic potency.

Hypothetical Signaling Pathway for Taxane-Induced Apoptosis

The stabilization of microtubules by taxanes triggers a cascade of signaling events that culminate in apoptosis. A simplified, hypothetical signaling pathway is depicted below.

Taxane_Apoptosis_Pathway Taxane This compound Microtubules Microtubule Stabilization Taxane->Microtubules G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Mitotic_Checkpoint Mitotic Checkpoint Activation G2M_Arrest->Mitotic_Checkpoint Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) Mitotic_Checkpoint->Bcl2_Phosphorylation Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Phosphorylation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling cascade initiated by this compound.

Experimental Workflow for Assessing Microtubule Stabilization

The following diagram illustrates a typical workflow to investigate the effect of a taxane on microtubule polymerization and stabilization in vitro.

Microtubule_Assay_Workflow Start Start: Purified Tubulin Incubation Incubate at 37°C with GTP and this compound Start->Incubation Measurement Measure Tubulin Polymerization Incubation->Measurement Method1 Spectrophotometry (Turbidity at 340 nm) Measurement->Method1 Method2 Fluorescence Microscopy (with fluorescently labeled tubulin) Measurement->Method2 Analysis Data Analysis: Compare polymerization kinetics with and without the compound Method1->Analysis Method2->Analysis

Caption: In vitro microtubule polymerization assay workflow.

Conclusion

This compound is a member of the medicinally important taxane family of natural products. While its fundamental physicochemical properties such as molecular formula and weight are established, a comprehensive experimental characterization is still lacking in publicly accessible literature. The presumed biological activity of this compound, based on its structural class, is the stabilization of microtubules, leading to cell cycle arrest and apoptosis in proliferating cells. Further research is required to fully elucidate the specific physicochemical properties, spectroscopic profile, and the precise biological effects and signaling pathways modulated by this particular taxane. Such studies will be invaluable for a complete understanding of its potential as a therapeutic agent.

References

Spectroscopic and Structural Elucidation of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product 7-Deacetoxytaxinine J. The information presented herein is essential for the identification, characterization, and further investigation of this taxane (B156437) diterpenoid for potential applications in drug discovery and development.

Introduction to this compound

This compound is a member of the taxane family of diterpenoids, a class of natural products that has garnered significant attention due to the potent anticancer activity of prominent members such as Paclitaxel (Taxol®). These compounds are typically isolated from various species of the yew tree (Taxus). The structural characterization of these complex molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide focuses on the detailed spectroscopic data that defines the chemical structure of this compound.

Spectroscopic Data

The definitive identification of this compound is achieved through the analysis of its unique spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, ¹H and ¹³C NMR data are crucial for assigning the complex polycyclic structure and the nature and position of its functional groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results

Note: The specific ¹H and ¹³C NMR chemical shifts for this compound were not found in the available search results. The tables are provided as a template for the expected data presentation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)[M+Na]⁺ (m/z)Molecular FormulaMolecular Weight
ESIData not availableData not availableC₃₇H₄₆O₁₀650.75 g/mol

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections outline the typical experimental methodologies employed for the analysis of taxane diterpenoids like this compound.

NMR Spectroscopy Protocol

A standardized protocol for the NMR analysis of taxanes involves the following steps:

  • Sample Preparation: A precisely weighed sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: One-dimensional ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired with proton decoupling to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To unambiguously assign the complex structure, a suite of two-dimensional NMR experiments is performed. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing substituents.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the relative stereochemistry of the molecule.

Mass Spectrometry Protocol

Mass spectral data for taxane diterpenoids are typically obtained using soft ionization techniques to minimize fragmentation and preserve the molecular ion.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) compatible with the chosen ionization method.

  • Ionization: Electrospray ionization (ESI) is a commonly used technique for the analysis of polar, non-volatile compounds like taxanes. It generates protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

  • Mass Analysis: High-resolution mass spectrometry (HRMS), often using a time-of-flight (TOF) or Orbitrap mass analyzer, is employed to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To gain further structural information, tandem mass spectrometry (MS/MS) experiments can be performed. The molecular ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable clues about the structure of the molecule.

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural elucidation of a novel natural product like this compound is depicted in the following diagram.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source (e.g., Taxus species) Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR Data_Analysis Data Analysis & Interpretation MS->Data_Analysis NMR->Data_Analysis Structure_Determination Structure Determination Data_Analysis->Structure_Determination

Caption: Workflow for the isolation and structural elucidation of natural products.

This comprehensive approach, combining advanced spectroscopic techniques with systematic data analysis, is essential for the unambiguous characterization of complex natural products like this compound, paving the way for their further scientific exploration.

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of 7-Deacetoxytaxinine J in Taxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taxus, commonly known as yew, is a rich source of a diverse array of bioactive diterpenoids known as taxoids. While paclitaxel (B517696) (Taxol®) remains the most celebrated member for its potent anticancer activity, over 500 other taxoids have been identified, each with a unique chemical structure and potential pharmacological significance.[1] Among these is 7-deacetoxytaxinine J, a taxoid that, while less studied than paclitaxel, contributes to the complex chemical tapestry of Taxus species. Understanding the biosynthetic pathway of such minor taxoids is crucial for a comprehensive grasp of taxoid metabolism and for harnessing the full pharmaceutical potential of these natural products through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, supported by available data, detailed experimental methodologies, and visual representations of the core biochemical processes.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, like all taxoids, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is synthesized via the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[2] The formation of the taxane (B156437) skeleton is the first committed step, followed by a series of intricate tailoring reactions including hydroxylations, acetylations, and other modifications that lead to the vast diversity of taxoids.[2][3]

While the complete enzymatic sequence for this compound has not been definitively elucidated, a plausible pathway can be proposed based on the well-established biosynthesis of paclitaxel and the known structures of related taxoids. The pathway likely diverges from the main paclitaxel route after the formation of key intermediates.

The proposed pathway begins with the cyclization of GGPP to taxa-4(5),11(12)-diene, the taxane core, a reaction catalyzed by taxadiene synthase (TS).[2] This is followed by a series of oxygenations and acetylations. The structure of this compound—[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10,13-tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate—suggests key modifications at positions C7, C9, C10, and C13.[4] The absence of an oxygen function at C2 and a cinnamoyl group at C5 are notable features.

The following diagram illustrates a hypothesized biosynthetic route from the central intermediate taxa-4(5),11(12)-diene.

7-Deacetoxytaxinine_J_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Taxadiene Taxa-4(5),11(12)-diene GGPP->Taxadiene Taxadiene Synthase (TS) Taxadien_5a_ol Taxa-4(5),11(12)-dien-5α-ol Taxadiene->Taxadien_5a_ol Taxadiene 5α-hydroxylase (T5H) Taxadien_5a_acetate Taxa-4(5),11(12)-dien-5α-yl acetate Taxadien_5a_ol->Taxadien_5a_acetate Taxadien-5α-ol O-acetyltransferase (TAT) Intermediate_1 Polyhydroxylated Taxadiene Intermediate Taxadien_5a_acetate->Intermediate_1 Multiple P450 Hydroxylases (e.g., at C7, C9, C10, C13) Intermediate_2 Acetylated Intermediate 1 Intermediate_1->Intermediate_2 Taxoid Acetyltransferases (TATs) Intermediate_3 Further Acetylated Intermediate Intermediate_2->Intermediate_3 Further Acetylation/Modification Taxinine_J_precursor Taxinine J Precursor Intermediate_3->Taxinine_J_precursor Cinnamoyl-CoA Transferase Deacetoxytaxinine_J This compound Taxinine_J_precursor->Deacetoxytaxinine_J Final Tailoring Steps (e.g., deacetoxylation at C2)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data on Taxoid Content

The concentration of individual taxoids, including this compound, can vary significantly between different Taxus species, tissues, and even individual trees.[5] Cell cultures of Taxus also exhibit variability in their taxoid profiles.[1] While comprehensive quantitative data specifically for this compound is limited in the available literature, the following table summarizes representative data for major and some minor taxoids in various Taxus species to provide a comparative context.

TaxoidTaxus Species/SourceTissue/Culture ConditionConcentration (mg/g dry weight unless otherwise specified)Reference
PaclitaxelTaxus cuspidataNeedles1.67[5]
PaclitaxelTaxus mediaNeedles1.22[5]
PaclitaxelTaxus maireiNeedles0.66[5]
10-Deacetylbaccatin IIITaxus cuspidataNeedles-[6]
Baccatin IIITaxus mediaNeedles-[6]
2-deacetoxydecinnamoyltaxinine JTaxus wallichianaStem bark-[1]
2-deacetyltaxinine JTaxus spp.Stem bark-[1]

Note: "-" indicates that the compound was identified but not quantified in the cited study.

Experimental Protocols

The study of the this compound biosynthetic pathway involves a combination of analytical chemistry, biochemistry, and molecular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Taxoids from Taxus Tissues

This protocol outlines a general procedure for the extraction and analysis of taxoids, which can be optimized for the specific quantification of this compound.

1. Sample Preparation:

  • Collect fresh Taxus needles or bark.

  • Freeze-dry the plant material to a constant weight.

  • Grind the dried tissue into a fine powder using a mortar and pestle or a mechanical grinder.

2. Extraction:

  • Weigh approximately 1 g of the powdered plant material.

  • Add 10 mL of a methanol (B129727)/water (80:20, v/v) solution.

  • Sonicate the mixture for 30 minutes in a water bath at room temperature.

  • Centrifuge the sample at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process twice more on the pellet.

  • Pool the supernatants and evaporate to dryness under vacuum.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Re-dissolve the dried extract in 1 mL of methanol.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the re-dissolved extract onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute the taxoids with 5 mL of methanol.

  • Evaporate the eluate to dryness and re-dissolve in a known volume of methanol for analysis.

4. UPLC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the taxoids of interest.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-product ion transitions for this compound would need to be determined using a pure standard.

Experimental_Workflow_Taxoid_Quantification Start Taxus Tissue Collection Freeze_Dry Freeze-Drying and Grinding Start->Freeze_Dry Extraction Methanol/Water Extraction Freeze_Dry->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation of Supernatant Centrifugation->Evaporation1 SPE Solid-Phase Extraction (SPE) Evaporation1->SPE Evaporation2 Evaporation of Eluate SPE->Evaporation2 Analysis UPLC-MS/MS Analysis Evaporation2->Analysis End Quantification of this compound Analysis->End

Caption: Workflow for taxoid extraction and quantification.

Protocol 2: Heterologous Expression and Functional Characterization of Biosynthetic Enzymes

This protocol describes the general workflow for identifying and characterizing the enzymes involved in the biosynthesis of this compound.

1. Candidate Gene Identification:

  • Perform transcriptome analysis of Taxus species known to produce this compound.

  • Identify candidate genes encoding cytochrome P450 monooxygenases and acyltransferases based on sequence homology to known taxoid biosynthetic enzymes.

2. Gene Cloning and Vector Construction:

  • Amplify the full-length cDNA of candidate genes using PCR.

  • Clone the amplified genes into a suitable expression vector (e.g., for yeast or E. coli expression).

3. Heterologous Expression:

  • Transform the expression constructs into a suitable host organism (e.g., Saccharomyces cerevisiae or Escherichia coli).[7]

  • Induce protein expression under optimized conditions.

4. In Vitro Enzyme Assays:

  • Prepare cell-free extracts or purified recombinant enzymes from the expression host.

  • Incubate the enzyme preparation with a putative substrate (e.g., a known taxoid intermediate) and necessary co-factors (e.g., NADPH for P450s, acetyl-CoA for acetyltransferases).

  • Stop the reaction and extract the products.

  • Analyze the reaction products by LC-MS to identify the formation of the expected hydroxylated or acetylated taxoid.

5. In Vivo Bioconversion:

  • For a more complex pathway reconstruction, co-express multiple candidate enzymes in the heterologous host.

  • Feed a known precursor to the culture and analyze the culture medium and cell extracts for the production of downstream intermediates or the final product.

Enzyme_Characterization_Workflow Start Transcriptome Analysis Gene_ID Candidate Gene Identification Start->Gene_ID Cloning Gene Cloning & Vector Construction Gene_ID->Cloning Expression Heterologous Expression Cloning->Expression Assay_Choice Assay Type Expression->Assay_Choice In_Vitro In Vitro Enzyme Assay Assay_Choice->In_Vitro Single Enzyme In_Vivo In Vivo Bioconversion Assay_Choice->In_Vivo Multiple Enzymes Analysis Product Analysis (LC-MS) In_Vitro->Analysis In_Vivo->Analysis End Enzyme Function Confirmed Analysis->End

Caption: Workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound is an integral part of the complex metabolic network of taxoids in Taxus species. While its specific pathway is yet to be fully elucidated, this guide provides a robust framework based on current knowledge of taxoid biosynthesis. The proposed pathway, quantitative context, and detailed experimental protocols serve as a valuable resource for researchers aiming to unravel the intricacies of taxoid metabolism. Further research, particularly in the functional characterization of the tailoring enzymes, will be instrumental in fully delineating the biosynthetic route to this compound and other minor taxoids, paving the way for their potential biotechnological production and pharmaceutical development.

References

Unraveling the Structure of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation and confirmation of 7-deacetoxytaxinine J, a taxoid of significant interest in medicinal chemistry. The following sections detail the experimental methodologies and spectroscopic data that have been instrumental in defining the intricate molecular architecture of this natural product.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was meticulously pieced together using a combination of advanced spectroscopic techniques. High-resolution mass spectrometry (HR-ESI-MS) established the molecular formula, while a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were employed to determine the connectivity and stereochemistry of the molecule.

Unfortunately, the specific, detailed quantitative NMR data and high-resolution mass spectrometry results from the primary literature, necessary for a complete tabular summary, are not publicly available within the accessed resources. The pivotal study, "In vitro and in vivo anticancer activity of 2-deacetoxytaxinine J and synthesis of novel taxoids and their in vitro anticancer activity" by Reddy K.P. et al., which details the isolation and characterization of this compound, is not available in its full text format through open-access channels.

Experimental Protocols

The isolation and purification of this compound from its natural source, Taxus baccata L. spp. wallichiana, followed by its structural characterization, involves a multi-step process. The generalized experimental protocols, based on standard methodologies for taxoid chemistry, are outlined below. It is important to note that the specific parameters and reagents used in the definitive study by Reddy et al. (2009) may vary.

Isolation and Purification of this compound

A general procedure for the isolation of taxoids from Taxus species is as follows:

  • Extraction: The dried and powdered bark of Taxus baccata is extracted with a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period. This process is typically repeated multiple times to ensure exhaustive extraction of the plant material.

  • Solvent Partitioning: The crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. This is a critical step to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, from an aqueous suspension of the crude extract. Taxoids are typically enriched in the chloroform and ethyl acetate fractions.

  • Chromatographic Purification: The enriched fractions are then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves:

    • Column Chromatography: Initial separation is performed on a silica (B1680970) gel column using a gradient elution system of solvents like hexane-ethyl acetate or chloroform-methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC on a C18 reversed-phase column with a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation Methodologies

The purified this compound is then subjected to a battery of spectroscopic analyses to determine its structure:

  • Mass Spectrometry:

    • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR (Carbon-13 NMR): Reveals the number of unique carbon atoms in the molecule and their chemical shifts provide clues about their functional groups.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.

Visualization of the Structure Elucidation Workflow

The logical flow of the structure elucidation process for a novel natural product like this compound can be visualized as a systematic progression from isolation to the final structural confirmation.

StructureElucidationWorkflow cluster_Isolation Isolation & Purification cluster_StructureDetermination Structure Determination cluster_Confirmation Structural Confirmation PlantMaterial Taxus baccata Bark CrudeExtract Crude Extract PlantMaterial->CrudeExtract Extraction Fractionation Solvent Partitioning CrudeExtract->Fractionation ColumnChromatography Column Chromatography Fractionation->ColumnChromatography HPLC Preparative HPLC ColumnChromatography->HPLC PureCompound Pure this compound HPLC->PureCompound MS HR-ESI-MS PureCompound->MS NMR_1D 1D NMR (¹H, ¹³C) PureCompound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) PureCompound->NMR_2D SpectraComparison Comparison of Spectroscopic Data PureCompound->SpectraComparison DataAnalysis Spectroscopic Data Analysis MS->DataAnalysis NMR_1D->DataAnalysis NMR_2D->DataAnalysis ProposedStructure Proposed Structure DataAnalysis->ProposedStructure TotalSynthesis Total Synthesis ProposedStructure->TotalSynthesis TotalSynthesis->SpectraComparison ConfirmedStructure Confirmed Structure SpectraComparison->ConfirmedStructure NMR_Logic cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Structural_Information Derived Structural Information H1_NMR ¹H NMR (Proton Environments & Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) H1_NMR->HMBC NOESY NOESY (Spatial Proximity of ¹H) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC SpinSystems Proton Spin Systems COSY->SpinSystems HSQC->SpinSystems CarbonSkeleton Carbon Skeleton Assembly HMBC->CarbonSkeleton Stereochemistry Relative Stereochemistry NOESY->Stereochemistry SpinSystems->CarbonSkeleton

Unveiling the Biological Profile of 7-Deacetoxytaxinine J: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature lacks specific data on the biological activity of 7-Deacetoxytaxinine J. This document, therefore, presents a technical guide based on the available information for the structurally analogous compound, 2-Deacetoxytaxinine J , to provide a representative understanding of the potential biological activities and mechanisms of this class of taxane (B156437) diterpenoids. All data and protocols detailed herein pertain to 2-Deacetoxytaxinine J and should be interpreted as a surrogate for the requested compound.

Core Focus: Anticancer Potential of a Related Taxane Diterpenoid

The primary biological activity reported for a close structural analog of this compound, namely 2-Deacetoxytaxinine J, is its anticancer potential. This compound has demonstrated notable in vitro activity against human breast cancer cell lines.

Quantitative Analysis of In Vitro Anticancer Activity

The cytotoxic effects of 2-Deacetoxytaxinine J have been evaluated against two distinct human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). The following table summarizes the reported concentrations at which significant biological activity was observed.

CompoundCell LineConcentration for Significant Activity
2-Deacetoxytaxinine JMCF-720 µM
2-Deacetoxytaxinine JMDA-MB-23110 µM

Experimental Protocols: A General Guideline for Cytotoxicity Assessment

While the precise experimental details for the aforementioned study on 2-Deacetoxytaxinine J are not fully available, a standard protocol for assessing the cytotoxicity of a compound against adherent cancer cell lines, such as the Sulforhodamine B (SRB) assay, is provided below. This colorimetric assay provides a sensitive measure of cellular protein content, which correlates with cell number.

Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Plating:

    • Harvest and count the desired cancer cells (e.g., MCF-7, MDA-MB-231).

    • Seed the cells into 96-well microtiter plates at a predetermined optimal density (typically 5,000-10,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (e.g., 2-Deacetoxytaxinine J) in the appropriate cell culture medium.

    • Remove the existing medium from the cell plates and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the compound solvent) and a positive control (a known cytotoxic agent).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Cell Fixation:

    • Following the incubation period, gently remove the medium.

    • Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plates at 4°C for 1 hour.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound SRB dye.

  • Data Acquisition and Analysis:

    • Place the plates on a plate shaker for 5 minutes to ensure complete dissolution of the dye.

    • Read the absorbance at 515 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Experimental and Logical Frameworks

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway potentially implicated in the action of cytotoxic compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7 or MDA-MB-231) cell_plating 2. Cell Plating (96-well plate) cell_culture->cell_plating treatment 4. Cell Treatment (Incubate 48-72h) cell_plating->treatment compound_prep 3. Compound Dilution (e.g., 2-Deacetoxytaxinine J) compound_prep->treatment fixation 5. Cell Fixation (Trichloroacetic Acid) treatment->fixation staining 6. Staining (Sulforhodamine B) fixation->staining solubilization 7. Solubilization (Tris Base) staining->solubilization readout 8. Absorbance Reading (515 nm) solubilization->readout analysis 9. IC50 Determination readout->analysis

Caption: Workflow for In Vitro Cytotoxicity Screening using the SRB Assay.

Apoptosis_Signaling_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase cytotoxic_agent Cytotoxic Agent (e.g., Taxane Diterpenoid) bcl2_family Bcl-2 Family Modulation (Bax/Bak activation) cytotoxic_agent->bcl2_family Induces DNA damage or cellular stress death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Preliminary Cytotoxicity Screening of 7-Deacetoxytaxinine J: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on the specific cytotoxic effects and signaling pathways of 7-Deacetoxytaxinine J is limited. This guide provides a comprehensive framework for conducting such a preliminary screening, including detailed experimental protocols and data presentation templates, based on established methodologies for analogous taxane (B156437) compounds. The quantitative data and specific pathway interactions presented herein are illustrative and should be replaced with experimental findings.

Introduction

This compound is a member of the taxane family of diterpenoids, a class of compounds that includes the highly successful chemotherapeutic agents paclitaxel (B517696) and docetaxel. These drugs exert their anticancer effects primarily by stabilizing microtubules, leading to cell cycle arrest and induction of apoptosis. Preliminary cytotoxicity screening is a critical first step in evaluating the potential of novel taxane derivatives like this compound as anticancer agents. This guide outlines the essential in vitro assays and conceptual signaling pathways relevant to this initial assessment.

Data Presentation: Hypothetical Cytotoxicity Data

Effective preliminary screening involves testing the compound against a panel of cancer cell lines from different tissue origins to assess its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines (Hypothetical Data)

Cell LineCancer TypeIC50 (µM) after 48h Treatment
MCF-7Breast AdenocarcinomaValue
MDA-MB-231Breast AdenocarcinomaValue
A549Lung CarcinomaValue
HCT116Colon CarcinomaValue
HepG2Hepatocellular CarcinomaValue
PC-3Prostate AdenocarcinomaValue
HEK293Normal Human Embryonic KidneyValue

*Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Cell Culture

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2, PC-3) and a normal human cell line (e.g., HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

Two common and reliable methods for assessing cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • After treatment with this compound for 48 hours, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Wash the plates five times with slow-running tap water and allow to air dry.

  • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate cell viability and IC50 values as described for the MTT assay.

Visualization of Potential Mechanisms of Action

The cytotoxic effects of taxane derivatives are often mediated through the induction of apoptosis and cell cycle arrest. The following diagrams illustrate the general signaling pathways that could be investigated for this compound.

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_culture->incubation_24h treatment Add Compound to Cells incubation_24h->treatment compound_prep Prepare this compound (Serial Dilutions) compound_prep->treatment incubation_48h 48h Incubation treatment->incubation_48h assay_choice MTT or SRB Assay incubation_48h->assay_choice readout Measure Absorbance assay_choice->readout calculation Calculate % Viability readout->calculation ic50 Determine IC50 calculation->ic50

Cytotoxicity Screening Workflow
Taxane-Induced Apoptosis Signaling Pathway

G cluster_stimulus Stimulus cluster_cellular Cellular Target & Stress cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase taxinine_j This compound microtubules Microtubule Stabilization taxinine_j->microtubules mitotic_stress Mitotic Stress microtubules->mitotic_stress bcl2_family Bcl-2 Family Modulation (↑Bax, ↓Bcl-2) mitotic_stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 parp PARP Cleavage casp37->parp apoptosis Apoptosis casp37->apoptosis

Taxane-Induced Intrinsic Apoptosis
Taxane-Induced Cell Cycle Arrest Pathway

G cluster_stimulus Stimulus cluster_target Cellular Target cluster_checkpoint Spindle Assembly Checkpoint cluster_cycle_proteins Cell Cycle Progression cluster_outcome Cellular Outcome taxinine_j This compound microtubules Microtubule Stabilization taxinine_j->microtubules sac Checkpoint Activation (e.g., Mad2, BubR1) microtubules->sac apc Anaphase-Promoting Complex (APC/C) Inhibition sac->apc cyclinB_cdk1 Cyclin B/CDK1 Complex apc->cyclinB_cdk1 g2m_arrest G2/M Arrest cyclinB_cdk1->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Taxane-Induced G2/M Cell Cycle Arrest

Unraveling the Anticancer Potential of 7-Deacetoxytaxinine J: A Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While dedicated research on the specific mechanism of action for 7-Deacetoxytaxinine J, a naturally occurring taxane (B156437) diterpenoid, remains limited, this whitepaper proposes a hypothesized pathway based on the known anticancer properties of related taxane compounds and other natural products. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a potential mechanism of action and providing a comprehensive framework for its experimental validation.

The central hypothesis is that This compound induces cytotoxicity in cancer cells through a multi-pronged approach involving cell cycle arrest at the G2/M phase, induction of apoptosis via the intrinsic mitochondrial pathway, and modulation of key signaling proteins. This proposed mechanism is built upon the well-established role of taxanes in microtubule stabilization, which disrupts mitotic spindle formation and triggers cell cycle arrest and subsequent apoptosis.[1][2]

Hypothesized Quantitative Data

To investigate the anticancer efficacy of this compound, a series of in vitro experiments would be necessary. The following tables present a hypothetical summary of quantitative data that could be generated from such studies, providing a clear structure for data comparison.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma15.2 ± 2.1
MDA-MB-231Breast Adenocarcinoma10.8 ± 1.5
A549Lung Carcinoma22.5 ± 3.4
HeLaCervical Cancer18.9 ± 2.8
PC-3Prostate Cancer25.1 ± 4.2

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability and would be determined using an MTT assay.

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Vehicle)65.4 ± 4.320.1 ± 2.514.5 ± 1.9
This compound (15 µM)25.8 ± 3.110.5 ± 1.863.7 ± 5.2

Cell cycle distribution would be analyzed by flow cytometry after propidium (B1200493) iodide staining.[3]

Table 3: Relative Protein Expression of Apoptosis-Related Markers in MCF-7 Cells Treated with this compound (15 µM)

ProteinFold Change vs. Control
Bcl-20.4 ± 0.08
Bax2.5 ± 0.3
Cleaved Caspase-93.1 ± 0.4
Cleaved Caspase-34.2 ± 0.5
Cleaved PARP3.8 ± 0.4

Protein expression levels would be quantified by western blot analysis, with band intensities normalized to a loading control like β-actin.[4][5]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the hypothesized mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231, A549, HeLa, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[8][9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle progression.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.[10]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[11][12]

Western Blot Analysis of Apoptosis Markers

This technique is employed to investigate the molecular mechanism of apoptosis induction.

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4][13][14][15]

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizing the Hypothesized Mechanism

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

compound This compound microtubules Microtubule Stabilization compound->microtubules bcl2 Bcl-2 (Anti-apoptotic) Downregulation compound->bcl2 bax Bax (Pro-apoptotic) Upregulation compound->bax mitosis Mitotic Arrest (G2/M Phase) microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis celldeath Cell Death apoptosis->celldeath mitochondria Mitochondrial Dysfunction bcl2->mitochondria Inhibits bax->mitochondria Promotes caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp parp->celldeath

Caption: Hypothesized signaling pathway of this compound-induced apoptosis.

cluster_assays Experimental Assays cluster_data Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow Flow Cytometry (Cell Cycle Analysis) treatment->flow wb Western Blot (Apoptosis Markers) treatment->wb ic50 IC50 Determination mtt->ic50 celldist Cell Cycle Distribution flow->celldist proteinexp Protein Expression Quantification wb->proteinexp conclusion Conclusion: Mechanism of Action Hypothesis Supported/Refuted ic50->conclusion celldist->conclusion proteinexp->conclusion

Caption: Experimental workflow for investigating the mechanism of action.

Conclusion

This whitepaper puts forth a testable hypothesis for the mechanism of action of this compound, grounded in the established pharmacology of taxanes. The provided experimental framework offers a clear and structured approach for researchers to investigate its anticancer properties. Future in-depth studies, guided by these methodologies, will be crucial to fully elucidate the therapeutic potential of this natural compound and its specific molecular targets. The successful validation of this hypothesized mechanism could pave the way for the development of novel and effective cancer therapies.

References

Potential Therapeutic Targets of 7-Deacetoxytaxinine J: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of 7-Deacetoxytaxinine J is currently limited. This guide, therefore, extrapolates potential targets and mechanisms based on the well-established activities of the broader class of taxane (B156437) diterpenoids, to which this compound belongs, and data from its close analogue, 2-Deacetoxytaxinine J. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework for future investigation.

Introduction

This compound is a naturally occurring taxane diterpenoid, a class of compounds originally isolated from plants of the genus Taxus (yew trees).[1] Taxanes, most notably Paclitaxel (Taxol) and Docetaxel (Taxotere), are potent anticancer agents and are considered among the most important drugs in cancer chemotherapy.[2] The significant clinical success of these agents has spurred interest in other taxane analogues, such as this compound, for their potential therapeutic value. This document provides a comprehensive overview of the inferred therapeutic targets of this compound, drawing upon the established mechanism of action for the taxane class and available data on structurally similar compounds.

Core Mechanism of Action: Microtubule Stabilization

The principal therapeutic target of taxane diterpenoids is the protein β-tubulin , a subunit of microtubules.[3][4] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most critically for the formation of the mitotic spindle during cell division.[1]

Taxanes exert their cytotoxic effects by binding to the β-tubulin subunit within the microtubule polymer.[3] This binding event stabilizes the microtubule, preventing its depolymerization.[1] The disruption of normal microtubule dynamics has profound consequences for the cell, primarily leading to:

  • Mitotic Arrest: The inability of the mitotic spindle to disassemble properly halts the cell cycle at the G2/M phase.[4]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis), the primary mechanism by which taxanes eliminate cancer cells.[2][5]

This mechanism of action classifies taxanes as "mitotic inhibitors" or "spindle poisons".[1]

G cluster_0 Cellular Environment cluster_1 Cellular Process 7_Deacetoxytaxinine_J This compound beta_tubulin β-tubulin 7_Deacetoxytaxinine_J->beta_tubulin Binds to Microtubule Microtubule beta_tubulin->Microtubule Polymerizes into Microtubule_Stabilization Microtubule Stabilization Microtubule->Microtubule_Stabilization Targeted by this compound Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Inferred mechanism of action of this compound.

Potential Therapeutic Applications

Based on the established anticancer activity of taxanes, the primary therapeutic application for this compound is likely in oncology .

Anticancer Activity

The analogue 2-Deacetoxytaxinine J has demonstrated significant in vitro activity against human breast cancer cell lines, specifically MCF-7 and MDA-MB-231 .[6][][8] It has also shown in vivo activity in a rat model of mammary tumors.[6] This suggests that this compound may also possess cytotoxic activity against various solid tumors, including but not limited to:

  • Breast Cancer

  • Ovarian Cancer[9]

  • Prostate Cancer[9]

  • Lung Cancer

The efficacy of taxanes is attributed to their ability to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5][9]

Quantitative Data on a Structurally Similar Compound

While no quantitative data for this compound is currently available in the public domain, the following table summarizes the reported in vitro anticancer activity of its close analogue, 2-Deacetoxytaxinine J.

CompoundCell LineCancer TypeConcentration for Significant ActivityReference
2-Deacetoxytaxinine JMCF-7Breast Cancer20 µM[6][8]
2-Deacetoxytaxinine JMDA-MB-231Breast Cancer10 µM[6][8]

Proposed Experimental Protocols for Target Validation and Drug Development

The following are generalized experimental protocols that would be essential for investigating the therapeutic potential of this compound.

In Vitro Cytotoxicity Assays
  • Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cancer cell lines.

  • Methodology:

    • Culture selected cancer cell lines (e.g., MCF-7, MDA-MB-231, OVCAR-3, PC-3) in appropriate media.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 24, 48, and 72 hours.

    • Assess cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

G Cell_Culture Cancer Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat with this compound (serial dilutions) Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation Viability_Assay MTT Assay Incubation->Viability_Assay Data_Analysis Calculate IC50 Viability_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing.

Cell Cycle Analysis
  • Objective: To confirm that this compound induces cell cycle arrest at the G2/M phase.

  • Methodology:

    • Treat cancer cells with this compound at its IC50 concentration for various time points.

    • Harvest and fix the cells in ethanol.

    • Stain the cellular DNA with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells using flow cytometry.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assays
  • Objective: To determine if the cytotoxicity of this compound is mediated by the induction of apoptosis.

  • Methodology (Annexin V/PI Staining):

    • Treat cancer cells with this compound at its IC50 concentration.

    • Stain the cells with Annexin V-FITC and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Microtubule Polymerization Assay
  • Objective: To directly assess the effect of this compound on tubulin polymerization.

  • Methodology:

    • Use a commercially available cell-free tubulin polymerization assay kit.

    • Incubate purified tubulin with this compound at various concentrations.

    • Monitor the change in absorbance or fluorescence over time to measure the rate and extent of microtubule formation.

    • Compare the results to a positive control (e.g., Paclitaxel) and a negative control (e.g., DMSO).

Conclusion and Future Directions

While direct experimental evidence for this compound is lacking, its structural classification as a taxane diterpenoid strongly suggests that its primary therapeutic target is β-tubulin, leading to microtubule stabilization, mitotic arrest, and apoptosis. The demonstrated anticancer activity of the closely related compound, 2-Deacetoxytaxinine J, further supports the potential of this compound as a valuable candidate for anticancer drug development.

Future research should focus on validating these inferred targets and mechanisms through rigorous preclinical studies as outlined in the proposed experimental protocols. Such investigations will be crucial in determining the specific anticancer profile of this compound and its potential for clinical translation.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Deacetoxytaxinine J is a member of the taxane (B156437) diterpenoid family, a class of natural products that includes the prominent anticancer drug, paclitaxel. These compounds are typically isolated from various species of the yew tree (Taxus). The structural complexity and presence of multiple analogues in the crude extracts necessitate a robust purification strategy to isolate this compound with high purity. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for both the analysis and purification of taxanes. This application note provides a detailed protocol for the preparative HPLC purification of this compound from a semi-purified taxane mixture. The method is designed for researchers in natural product chemistry, pharmacology, and drug development who require a high-purity standard for their studies.

Experimental Workflow

The overall workflow for the purification of this compound from a crude plant extract involves several key stages, starting from the initial extraction to the final purification and analysis.

G cluster_extraction Initial Extraction & Partitioning cluster_prepurification Pre-Purification cluster_hplc HPLC Purification cluster_final Final Analysis & Recovery A Taxus Biomass (Needles/Bark) B Solvent Extraction (e.g., Methanol (B129727)/Ethanol) A->B C Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) B->C D Column Chromatography (Silica Gel) C->D E Fraction Collection & Pooling D->E F Sample Preparation (Dissolution & Filtration) E->F G Preparative RP-HPLC F->G H Fraction Collection (Based on UV Detection) G->H I Purity Analysis (Analytical HPLC) H->I J Solvent Evaporation I->J K Pure this compound J->K

Figure 1. Experimental workflow for the purification of this compound.

Methodology

This protocol outlines a reversed-phase HPLC (RP-HPLC) method, which is highly effective for separating taxane analogues. The method is scalable from analytical to preparative levels.

1. Materials and Reagents

  • Columns:

    • Analytical: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Preparative: C18 column (e.g., 250 mm x 20 mm, 10 µm particle size)

  • Solvents:

  • Sample: Semi-purified taxane extract containing this compound.

  • Equipment:

    • Analytical HPLC system with UV detector

    • Preparative HPLC system with UV detector and fraction collector

    • Rotary evaporator

    • Syringe filters (0.45 µm)

2. Sample Preparation

  • Accurately weigh the semi-purified taxane extract.

  • Dissolve the extract in a minimal amount of methanol or a mixture of the initial mobile phase solvents.

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Analytical HPLC Protocol An initial analytical run is crucial to determine the retention time of this compound and to optimize the separation conditions before scaling up to preparative HPLC.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 80% B over 30 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 227 nm
Expected RT ~18-22 minutes (Varies with exact system)

4. Preparative HPLC Protocol The conditions from the analytical method are adapted for the larger scale preparative separation. The goal is to maximize throughput while maintaining resolution.

ParameterCondition
Column C18, 250 mm x 20 mm, 10 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 80% B over 40 minutes
Flow Rate 15 mL/min
Injection Volume 1-5 mL (Dependent on sample concentration)
Column Temperature 30 °C
Detection UV at 227 nm

5. Fraction Collection and Post-Purification

  • Monitor the chromatogram in real-time.

  • Collect the fractions corresponding to the peak of this compound as determined from the analytical run.

  • Combine the collected fractions.

  • Analyze the purity of the combined fraction using the analytical HPLC method.

  • Remove the HPLC solvents (acetonitrile and water) using a rotary evaporator under reduced pressure.

  • The resulting solid is the purified this compound.

Results and Data Presentation

The success of the purification is evaluated based on the purity, yield, and recovery of the target compound. The following table presents representative data from a typical purification run.

ParameterValue
Initial Sample Purity 35% (Estimated by analytical HPLC)
Final Sample Purity >98% (Confirmed by analytical HPLC)
Retention Time (RT) 19.5 minutes (Analytical)
Recovery Rate 85%
Yield 25 mg (from 100 mg of crude extract)

Troubleshooting

  • Poor Resolution: If peaks are not well-separated, try adjusting the gradient slope (make it shallower) or changing the organic modifier (e.g., from acetonitrile to methanol, or a combination).

  • Peak Tailing: This can be caused by column degradation or sample overload. Ensure the sample is fully dissolved and not overloading the column.

  • Low Recovery: Check for sample precipitation in the injection loop or tubing. Ensure the collection window for the fraction collector is set correctly.

Conclusion

This application note provides a robust and reproducible HPLC method for the purification of this compound. By following the detailed protocols for both analytical and preparative chromatography, researchers can obtain this valuable taxane with high purity, suitable for a wide range of scientific applications, including pharmacological screening and as an analytical standard. The general principles outlined here can also be adapted for the purification of other taxane analogues.

Application Note: Quantitative Analysis of 7-Deacetoxytaxinine J using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantitative analysis of 7-deacetoxytaxinine J is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive protocol for its determination in various matrices, particularly from plant extracts. This application note is based on established methodologies for the analysis of related taxoid compounds.

Introduction

This compound is a taxoid derivative found in plants of the Taxus genus. The quantitative determination of this and related compounds is crucial for phytochemical studies, quality control of herbal medicines, and drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of this compound in complex matrices. This application note outlines a robust LC-MS/MS method for this purpose.

Analytical Method Overview

The method employs a reversed-phase liquid chromatography system for the separation of this compound from other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization (ESI) in positive mode is utilized for ion generation.

Molecular Structure and Properties

  • Chemical Name: this compound

  • CAS Number: 18457-45-9

  • Molecular Formula: C₃₇H₄₆O₁₀

  • Molecular Weight: 650.76 g/mol

Experimental Protocols

1. Sample Preparation (from Taxus spp. plant material)

This protocol is a general guideline and may require optimization based on the specific plant part and matrix.

  • Materials:

    • Dried and powdered Taxus plant material

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Vortex mixer

    • Centrifuge

    • 0.22 µm syringe filters

  • Procedure:

    • Weigh 100 mg of the powdered plant material into a microcentrifuge tube.

    • Add 1 mL of methanol.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 1 mL of methanol.

    • Combine the supernatants.

    • Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 500 µL of methanol:water (1:1, v/v).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

2. Liquid Chromatography (LC) Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

Time (min)% B
0.030
10.095
12.095
12.130
15.030
  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. Mass Spectrometry (MS) Conditions

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Ion Spray Voltage: +4500 V

  • Source Temperature: 500 °C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

    Note: The following MRM transitions are proposed based on the molecular weight of this compound and common fragmentation patterns of taxoids. These transitions must be optimized experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)651.3Optimize150Optimize
This compound (Qualifier)651.3Optimize150Optimize

Data Presentation

Table 1: Proposed MRM Transitions for this compound As noted, these require experimental optimization.

AnalytePrecursor Ion (m/z)Proposed Product Ion 1 (m/z)Proposed Product Ion 2 (m/z)
This compound651.3 ([M+H]⁺)To be determinedTo be determined

Table 2: Typical Method Validation Parameters for Taxoid Analysis by LC-MS/MS This table presents expected performance characteristics based on similar published methods.

ParameterExpected Value
Linearity (R²)> 0.99
Limit of Quantification (LOQ)1 - 10 ng/mL
Precision (%RSD)< 15%
Accuracy (%Recovery)85 - 115%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Methanol Extraction plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection evaporation Evaporation supernatant_collection->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation esi_ionization ESI Ionization (Positive Mode) lc_separation->esi_ionization mrm_detection MRM Detection esi_ionization->mrm_detection quantification Quantification mrm_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantitative analysis of this compound.

fragmentation_pathway cluster_fragmentation Proposed Fragmentation precursor Precursor Ion [M+H]⁺ m/z 651.3 loss_acetic_acid Loss of Acetic Acid (-60 Da) precursor->loss_acetic_acid Collision-Induced Dissociation loss_side_chain Loss of Cinnamate Side Chain (-131 Da) precursor->loss_side_chain other_losses Other Neutral Losses (e.g., H₂O, CO) precursor->other_losses product_ion_1 Product Ion 1 loss_acetic_acid->product_ion_1 product_ion_2 Product Ion 2 loss_side_chain->product_ion_2 product_ion_3 Product Ion 3 other_losses->product_ion_3

Application Notes and Protocols for 7-Deacetoxytaxinine J In Vitro Cytotoxicity Assays (MTT & XTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a natural product belonging to the taxane (B156437) diterpenoid family, compounds renowned for their potent anticancer properties. Taxanes, most notably Paclitaxel, exert their cytotoxic effects by interfering with the normal function of microtubule dynamics, leading to cell cycle arrest and apoptosis. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common colorimetric assays: MTT and XTT. These assays are fundamental in preclinical drug development to determine a compound's potency and efficacy against cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar, but the resulting formazan product is water-soluble, simplifying the procedure. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.

Data Presentation

Quantitative data from the MTT and XTT assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The results can be presented in a clear and structured table for easy comparison across different cell lines and exposure times.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineAssay TypeExposure Time (hours)IC50 (µM)Positive Control (Paclitaxel) IC50 (µM)
MCF-7 MTT48[Insert experimental value][Insert experimental value]
XTT48[Insert experimental value][Insert experimental value]
MDA-MB-231 MTT48[Insert experimental value][Insert experimental value]
XTT48[Insert experimental value][Insert experimental value]
[Add other cell lines as needed]

Note: The IC50 values for this compound are to be determined experimentally.

Experimental Protocols

General Laboratory Requirements
  • Humidified incubator with 5% CO2 at 37°C

  • Laminar flow hood

  • Microplate reader capable of measuring absorbance at the required wavelengths

  • Inverted microscope

  • Multichannel pipette

  • Sterile 96-well flat-bottom plates

  • Sterile pipette tips and reagent reservoirs

  • Appropriate cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Positive control: Paclitaxel (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a reliable method to assess cell viability by measuring the metabolic activity of cells.[3][4]

Reagent Preparation:

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS. Filter sterilize the solution and store it at -20°C, protected from light.[3][4]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO.

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Paclitaxel in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include wells for vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and untreated control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down or by using a plate shaker for 10 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: XTT Cytotoxicity Assay

The XTT assay offers the advantage of a soluble formazan product, eliminating the need for a solubilization step.

Reagent Preparation:

  • XTT Reagent: Prepare according to the manufacturer's instructions. Typically, the XTT powder is dissolved in a specific buffer.

  • Electron Coupling Reagent (e.g., PMS): Prepare according to the manufacturer's instructions.

  • XTT Working Solution: Mix the XTT reagent and the electron coupling reagent immediately before use, following the manufacturer's recommended ratio.

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Addition and Incubation:

    • After the compound incubation period, add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Read the absorbance at 450 nm using a microplate reader. A reference wavelength of 650 nm is recommended.

Data Analysis:

  • Calculate the percentage of cell viability using the same formula as in the MTT assay.

  • Plot the percentage of cell viability against the concentration of this compound.

  • Determine the IC50 value from the dose-response curve.

Signaling Pathway and Experimental Workflow

G

Quality Control

  • Positive Control: Paclitaxel should be used as a positive control to ensure the assay is performing as expected and to provide a benchmark for the cytotoxicity of this compound.

  • Vehicle Control: A vehicle control (e.g., DMSO) is essential to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect at the concentrations used.

  • Blank Wells: Include wells with medium only (no cells) to determine the background absorbance.

  • Replicates: Each concentration of the test compound and controls should be tested in triplicate to ensure the reproducibility of the results.

  • Cell Health: Ensure that the cells used for the assay are healthy and in the exponential growth phase.

References

Application Notes and Protocols for 7-Deacetoxytaxinine J in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid, in cell culture experiments. The information is intended to guide researchers in handling this compound and designing experiments to evaluate its biological activity.

Physicochemical Properties and Storage

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₃₇H₄₆O₁₀[1][2]
Molecular Weight 650.76 g/mol [1][2]
Appearance White to off-white powderGeneral knowledge for purified compounds
Storage (Powder) Store at -20°C for long-term stability.General laboratory practice
Storage (Stock Solution) Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.General laboratory practice

Quantitative Data Summary

While extensive quantitative data for this compound is not widely available in the public domain, the following table summarizes its reported effective concentrations in specific cancer cell lines. Researchers are encouraged to perform dose-response experiments to determine the precise IC₅₀ values in their cell lines of interest.

Cell LineCancer TypeEffective Concentration (µM)
MCF-7 Breast Adenocarcinoma20
MDA-MB-231 Breast Adenocarcinoma10

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Due to the lack of specific public data on the solubility of this compound, this protocol is based on general practices for taxane compounds. It is crucial to visually confirm the complete dissolution of the compound.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated precision balance.

  • Calculating the Solvent Volume:

    • Molecular Weight (MW) = 650.76 g/mol

    • To prepare a 10 mM (0.010 mol/L) solution from 1 mg (0.001 g) of the compound:

      • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

      • Volume (L) = (0.001 g / 650.76 g/mol ) / 0.010 mol/L = 0.0001536 L

      • Volume (µL) = 153.6 µL

  • Dissolution:

    • Transfer the weighed this compound powder into a sterile, amber microcentrifuge tube.

    • Add 153.6 µL of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. Gentle warming in a 37°C water bath may aid dissolution if necessary.

  • Aliquoting and Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM stock solution to the desired final concentration in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Thawing the Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: It is recommended to perform serial dilutions to achieve the final desired concentration. This ensures better accuracy and mixing.

    • Example for a final concentration of 10 µM in 10 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This results in a 10 µM intermediate solution.

      • Add the desired volume of this 10 µM intermediate solution to your cell culture vessel to achieve the final concentration. For example, adding 100 µL of the 10 µM solution to 900 µL of medium in a well will result in a final concentration of 1 µM.

  • DMSO Concentration Control: Ensure that the final concentration of DMSO in the cell culture medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

  • Application to Cells: Mix the working solution gently by swirling the culture plate or flask before placing it in the incubator.

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for assessing its cytotoxicity.

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells in Multi-well Plates incubate_adhesion Incubate for Cell Adhesion (e.g., 24 hours) seed_cells->incubate_adhesion incubate_adhesion->treat_cells incubate_treatment Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment add_reagent Add Cytotoxicity Reagent (e.g., MTT, PrestoBlue) incubate_treatment->add_reagent measure_signal Measure Signal (e.g., Absorbance, Fluorescence) add_reagent->measure_signal calc_viability Calculate Cell Viability (%) measure_signal->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

taxane_pathway Proposed Mechanism of Action of this compound cluster_drug cluster_microtubule Microtubule Dynamics cluster_mitosis Mitosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis drug This compound microtubule Microtubules drug->microtubule Binds to β-tubulin subunit tubulin α/β-Tubulin Dimers tubulin->microtubule Polymerization microtubule->tubulin Depolymerization microtubule:e->microtubule:e Stabilization & Inhibition of Depolymerization mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle Disruption of Dynamics chromosome_seg Chromosome Segregation mitotic_spindle->chromosome_seg g2_m_arrest G2/M Phase Arrest mitotic_spindle->g2_m_arrest Activation of Spindle Assembly Checkpoint apoptosis Apoptosis (Programmed Cell Death) g2_m_arrest->apoptosis

Caption: Proposed signaling pathway of this compound.

References

Application Notes and Protocols for 7-Deacetoxytaxinine J-Induced Mitotic Arrest in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a natural taxoid compound that has garnered interest for its potential as an anticancer agent. Like other members of the taxane (B156437) family, its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. This disruption leads to the arrest of cancer cells in the mitotic phase of the cell cycle, ultimately triggering apoptotic cell death. These application notes provide a comprehensive overview of the methodologies used to characterize the effects of this compound on cancer cells, including protocols for assessing cytotoxicity, cell cycle progression, and the induction of apoptosis.

Mechanism of Action

This compound exerts its anti-proliferative effects by targeting microtubules. Microtubules are dynamic polymers essential for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. This compound is believed to bind to and stabilize microtubules, suppressing their dynamic instability. This stabilization prevents the proper functioning of the mitotic spindle, leading to the activation of the spindle assembly checkpoint (SAC). The sustained activation of the SAC results in a prolonged arrest of the cell cycle in the G2/M phase. This mitotic arrest can have several fates, a prominent one in cancer cells being the induction of programmed cell death, or apoptosis.

Data Presentation

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following tables provide a structured format for researchers to populate with their own experimental data.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData to be filledData to be filled
MDA-MB-231Breast AdenocarcinomaData to be filledData to be filled
HeLaCervical CancerData to be filledData to be filled
A549Lung CarcinomaData to be filledData to be filled
HCT116Colon CarcinomaData to be filledData to be filled

Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (24h treatment)

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Vehicle Control (DMSO)Data to be filledData to be filledData to be filled
This compound (X µM)Data to be filledData to be filledData to be filled
This compound (Y µM)Data to be filledData to be filledData to be filled

Table 3: Modulation of Apoptotic Protein Expression by this compound in MCF-7 Cells (48h treatment)

TreatmentRelative Bax Expression (fold change vs. Control)Relative Bcl-2 Expression (fold change vs. Control)Bax/Bcl-2 Ratio
Vehicle Control (DMSO)1.01.0Calculated
This compound (X µM)Data to be filledData to be filledCalculated
This compound (Y µM)Data to be filledData to be filledCalculated

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)[4][5]

  • Flow cytometer

Procedure:

  • Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing, to a final concentration of approximately 1x10^6 cells/mL.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells to remove the ethanol and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[5]

  • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Western Blot Analysis of Apoptotic Proteins

This protocol detects changes in the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Materials:

  • Cancer cells treated with this compound and vehicle control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Chemiluminescence imaging system

Procedure:

  • Harvest treated and control cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Determine the protein concentration of the supernatants using a BCA assay.

  • Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add ECL detection reagents and capture the chemiluminescent signal using an imaging system.[6]

  • Quantify the band intensities using densitometry software and normalize to the loading control (β-actin).

Visualizations

Mitotic_Arrest_Pathway cluster_0 This compound Action cluster_1 Cellular Response cluster_2 Apoptotic Cascade 7-DTJ This compound Microtubule Microtubule Stabilization 7-DTJ->Microtubule Spindle_Disruption Mitotic Spindle Disruption Microtubule->Spindle_Disruption SAC_Activation Spindle Assembly Checkpoint (SAC) Activation Spindle_Disruption->SAC_Activation Mitotic_Arrest G2/M Phase Arrest SAC_Activation->Mitotic_Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins (Bax↑, Bcl-2↓) Mitotic_Arrest->Bcl2_Family MMP_Loss Mitochondrial Membrane Potential Loss Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3/7) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of this compound-induced mitotic arrest and apoptosis.

Experimental_Workflow Start Start: Treat Cancer Cells with This compound MTT Cell Viability Assay (MTT) Start->MTT Flow_Cytometry Cell Cycle Analysis (Flow Cytometry) Start->Flow_Cytometry Western_Blot Protein Expression Analysis (Western Blot) Start->Western_Blot Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for characterizing this compound.

References

experimental design for in vivo studies with 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for In Vivo Studies with 2-Deacetoxytaxinine J

Introduction

2-Deacetoxytaxinine J is a naturally occurring taxane (B156437) diterpenoid isolated from the Himalayan yew, Taxus baccata.[1][2][3] As a member of the taxane family, which includes clinically important anticancer drugs like paclitaxel (B517696) and docetaxel, 2-Deacetoxytaxinine J is a promising candidate for preclinical anticancer research. Taxanes primarily exert their cytotoxic effects by binding to β-tubulin, which stabilizes microtubules and leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[4][5][6][7] Emerging evidence also suggests that taxanes may modulate various signaling pathways, including those involved in apoptosis and androgen receptor signaling.[4][5][8]

Initial studies have demonstrated the in vitro efficacy of 2-Deacetoxytaxinine J against human breast cancer cell lines, including MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).[1][2][3] Furthermore, a significant reduction in tumor size was observed in an in vivo model of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats, following oral administration of 10 mg/kg of 2-Deacetoxytaxinine J for 30 days.[1][2][3]

These application notes provide a comprehensive framework for the experimental design of in vivo studies to further evaluate the anticancer potential of 2-Deacetoxytaxinine J. The protocols outlined below cover efficacy studies using both carcinogen-induced and human tumor xenograft models, as well as essential toxicity and pharmacokinetic assessments.

Key Research Applications:
  • Anticancer Efficacy Assessment: Evaluating the tumor-inhibitory effects of 2-Deacetoxytaxinine J in various breast cancer models that represent different subtypes of the disease.

  • Toxicity Profiling: Determining the safety profile and maximum tolerated dose (MTD) of 2-Deacetoxytaxinine J in rodent models.

  • Pharmacokinetic Analysis: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Deacetoxytaxinine J to inform dosing schedules and understand its bioavailability.

  • Mechanism of Action Studies: Investigating the in vivo molecular mechanisms underlying the anticancer activity of 2-Deacetoxytaxinine J, including its effects on cell cycle, apoptosis, and relevant signaling pathways.

Experimental Models:
  • DMBA-Induced Mammary Tumor Model: A well-established model for hormone-dependent breast cancer, mimicking key aspects of human breast carcinogenesis.[1][9]

  • MCF-7 Xenograft Model: An estrogen-dependent human breast cancer model, representing luminal A subtype.[10][11][12][13]

  • MDA-MB-231 Xenograft Model: A triple-negative, aggressive human breast cancer model.[14][15][16][17]

Experimental Protocols

Protocol 1: Anticancer Efficacy in a DMBA-Induced Mammary Tumor Model in Rats

This protocol is designed to assess the therapeutic efficacy of 2-Deacetoxytaxinine J on established, chemically induced mammary tumors.

1.1. Materials:

  • 7,12-Dimethylbenz[a]anthracene (DMBA)

  • Corn oil or sesame oil (vehicle for DMBA)

  • 2-Deacetoxytaxinine J

  • Vehicle for 2-Deacetoxytaxinine J (e.g., 0.5% carboxymethylcellulose, 10% DMSO in corn oil)

  • Female Sprague Dawley rats (50-55 days old)

  • Gavage needles

  • Calipers

  • Anesthesia (e.g., isoflurane)

1.2. Procedure:

  • Tumor Induction:

    • Administer a single oral gavage of DMBA (80 mg/kg body weight) dissolved in corn oil to each rat.[18]

    • Monitor the rats weekly for tumor development by palpation, starting 4 weeks post-DMBA administration.

    • Tumors are expected to appear within 8-16 weeks.

  • Animal Grouping and Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administer the vehicle for 2-Deacetoxytaxinine J daily via oral gavage.

    • Group 2 (2-Deacetoxytaxinine J): Administer 2-Deacetoxytaxinine J (e.g., 10 mg/kg body weight, based on previous studies) daily via oral gavage for 30 consecutive days.[2]

    • Group 3 (Positive Control): Administer a standard-of-care drug (e.g., tamoxifen (B1202) for this hormone-responsive model) at a clinically relevant dose.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Record animal body weight twice weekly as an indicator of toxicity.

    • At the end of the 30-day treatment period, euthanize the animals.

    • Excise the tumors, weigh them, and fix a portion in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining, Ki-67 for proliferation, TUNEL for apoptosis).

    • Snap-freeze another portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blot, RT-PCR).

Protocol 2: Anticancer Efficacy in Human Breast Cancer Xenograft Models

This protocol describes the evaluation of 2-Deacetoxytaxinine J in immunodeficient mice bearing human breast cancer xenografts.

2.1. Materials:

  • MCF-7 and MDA-MB-231 human breast cancer cell lines

  • Matrigel

  • Female athymic nude or NOD/SCID mice (6-8 weeks old)

  • 17β-Estradiol pellets (for MCF-7 model)

  • 2-Deacetoxytaxinine J and its vehicle

  • Paclitaxel (positive control) and its vehicle

  • Sterile PBS, syringes, and needles

2.2. Procedure:

  • Cell Preparation and Implantation:

    • Culture MCF-7 and MDA-MB-231 cells under standard conditions.

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • For the MCF-7 model, subcutaneously implant a 17β-estradiol pellet (0.72 mg, 60-day release) one week prior to cell injection to support tumor growth.[13]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) for each cell line model.

    • Group 1 (Vehicle Control): Administer the vehicle solution.

    • Group 2 (2-Deacetoxytaxinine J - Low Dose): Administer a selected low dose of 2-Deacetoxytaxinine J.

    • Group 3 (2-Deacetoxytaxinine J - High Dose): Administer a selected high dose of 2-Deacetoxytaxinine J.

    • Group 4 (Positive Control): Administer paclitaxel at a standard effective dose (e.g., 10 mg/kg, intraperitoneally, once weekly).

    • Administer treatments for 3-4 weeks. The route of administration for 2-Deacetoxytaxinine J could be oral (as previously studied) or intraperitoneal for comparison with paclitaxel.

  • Monitoring and Endpoints:

    • Follow the monitoring and endpoint procedures as described in Protocol 1.3.

Protocol 3: Acute and Sub-chronic Toxicity Study

This protocol aims to determine the safety profile of 2-Deacetoxytaxinine J.

3.1. Materials:

  • Healthy, non-tumor-bearing mice or rats

  • 2-Deacetoxytaxinine J and its vehicle

  • Equipment for blood collection and clinical chemistry/hematology analysis

3.2. Procedure:

  • Acute Toxicity (Dose Range Finding):

    • Administer single escalating doses of 2-Deacetoxytaxinine J to small groups of animals (n=3 per group).

    • Monitor for clinical signs of toxicity (e.g., changes in behavior, posture, breathing) and mortality for 14 days.

    • This study helps in determining the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause greater than 10-15% body weight loss or significant clinical signs of distress.[19]

  • Sub-chronic Toxicity:

    • Administer three dose levels of 2-Deacetoxytaxinine J (e.g., MTD, 1/2 MTD, and 1/4 MTD) and a vehicle control to groups of animals (n=5-10 per group) daily for 28 days.

    • Monitor body weight, food, and water consumption regularly.

    • At the end of the study, collect blood for hematology and serum clinical chemistry analysis.

    • Perform a complete necropsy, record organ weights (liver, kidneys, spleen, heart, lungs), and preserve tissues for histopathological examination.

Protocol 4: Pharmacokinetic (PK) Study

This protocol is designed to characterize the pharmacokinetic profile of 2-Deacetoxytaxinine J.

4.1. Materials:

  • Cannulated rats or mice (for serial blood sampling)

  • 2-Deacetoxytaxinine J

  • LC-MS/MS system for bioanalysis

4.2. Procedure:

  • Drug Administration and Sampling:

    • Administer a single dose of 2-Deacetoxytaxinine J to cannulated animals via the intended therapeutic route (e.g., oral gavage) and intravenously (to determine bioavailability).

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis and Data Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of 2-Deacetoxytaxinine J in plasma.

    • Analyze the plasma samples to determine the concentration of 2-Deacetoxytaxinine J at each time point.

    • Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), clearance, and volume of distribution. For oral administration, calculate the absolute bioavailability.

Data Presentation

Table 1: Efficacy of 2-Deacetoxytaxinine J in DMBA-Induced Mammary Tumor Model
Treatment GroupDose and ScheduleInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Body Weight (g)
Vehicle Control-
2-Deacetoxytaxinine J10 mg/kg, p.o., daily
Positive Control(e.g., Tamoxifen)

Tumor Growth Inhibition (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in the control group.

Table 2: Efficacy of 2-Deacetoxytaxinine J in Human Breast Cancer Xenograft Models
ModelTreatment GroupDose and ScheduleInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
MCF-7 Vehicle Control-
2-Deacetoxytaxinine J (Low)
2-Deacetoxytaxinine J (High)
Positive Control (Paclitaxel)
MDA-MB-231 Vehicle Control-
2-Deacetoxytaxinine J (Low)
2-Deacetoxytaxinine J (High)
Positive Control (Paclitaxel)
Table 3: Summary of Sub-chronic Toxicity Findings
ParameterVehicle Control2-Deacetoxytaxinine J (Low Dose)2-Deacetoxytaxinine J (Mid Dose)2-Deacetoxytaxinine J (High Dose)
Body Weight Change (%)
Key Hematology
WBC (x10³/µL)
RBC (x10⁶/µL)
Platelets (x10³/µL)
Key Clinical Chemistry
ALT (U/L)
AST (U/L)
BUN (mg/dL)
Creatinine (mg/dL)
Relative Organ Weights
Liver (% of body weight)
Kidneys (% of body weight)
Table 4: Key Pharmacokinetic Parameters of 2-Deacetoxytaxinine J
Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC₀₋t (ng*hr/mL)t₁/₂ (hr)Bioavailability (%)
Intravenous (IV)100 (by definition)
Oral (p.o.)

Mandatory Visualization

G cluster_0 Pre-clinical Evaluation Workflow A 2-Deacetoxytaxinine J (Test Compound) B Acute Toxicity Study (Dose Range Finding) A->B Initial Safety D Pharmacokinetic Study (IV & Oral) A->D ADME Profile C Determine MTD B->C E Efficacy Studies (Tumor Models) C->E Inform Doses F Sub-chronic Toxicity Study (28-day) C->F Inform Doses D->E Inform Dosing Regimen G Data Analysis & Interpretation E->G E1 DMBA-Induced Model E->E1 E2 MCF-7 Xenograft E->E2 E3 MDA-MB-231 Xenograft E->E3 F->G H Go/No-Go Decision for Further Development G->H

Caption: In Vivo Experimental Workflow for 2-Deacetoxytaxinine J.

G cluster_1 Taxane Mechanism of Action taxane 2-Deacetoxytaxinine J (Taxane) tubulin β-tubulin subunit taxane->tubulin Binds to mt Microtubule Stabilization (Suppression of Dynamics) tubulin->mt mitosis Mitotic Arrest (G2/M Phase) mt->mitosis bcl2 Bcl-2 Phosphorylation (Inactivation) mt->bcl2 apoptosis Apoptosis (Cell Death) mitosis->apoptosis bcl2->apoptosis Promotes

Caption: Core Signaling Pathway for Taxane-Induced Apoptosis.

References

Analytical Standards for 7-Deacetoxytaxinine J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Deacetoxytaxinine J is a naturally occurring taxoid found in various species of the yew tree (Taxus). As a member of the taxane (B156437) family, which includes the prominent anticancer drug paclitaxel, this compound is of significant interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Accurate and reliable analytical methods are crucial for the isolation, identification, and quantification of this compound in complex matrices such as plant extracts and biological samples.

This document provides detailed application notes and standardized protocols for the analysis of this compound, based on established methodologies for taxane analysis. While specific validated methods for this compound are not widely published, the provided protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy serve as a robust starting point for method development and validation.

Physicochemical Properties and Reference Standard

A certified reference standard is the cornerstone of any analytical quantification. It is essential for method validation, instrument calibration, and ensuring the accuracy of experimental results.

Physicochemical Data for this compound [1]

PropertyValueSource
CAS Number 18457-45-9Pharmaffiliates[1]
Molecular Formula C₃₇H₄₆O₁₀Pharmaffiliates[1]
Molecular Weight 650.77 g/mol Pharmaffiliates[1]

Procurement of Reference Standard:

A reference standard for this compound can be inquired about from suppliers such as Pharmaffiliates. It is critical to obtain a Certificate of Analysis (CoA) with the reference standard, which will provide detailed information on its purity, identity, and storage conditions.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the separation and quantification of taxanes from crude plant extracts and purified samples. The following protocol is a general method that can be adapted and optimized for this compound.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Sterically protected C8 columns have also been shown to be effective for taxane analysis.

  • Mobile Phase: A gradient elution is typically employed to achieve good separation of taxanes. A common mobile phase consists of a mixture of acetonitrile (B52724) and water. The gradient can be optimized as follows:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Program: Start with a lower concentration of Solvent B and gradually increase to elute more hydrophobic compounds. A starting point could be 30% B, increasing to 80% B over 40 minutes.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at 227 nm is commonly used for taxanes. A PDA detector will allow for the acquisition of UV spectra to aid in peak identification.

  • Sample Preparation:

    • Reference Standard: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Plant Material: Extract dried and powdered plant material (e.g., needles or bark of Taxus species) with a suitable solvent such as methanol or a mixture of methanol and dichloromethane. The extract can be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the reference standards.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard (this compound) Standard_Prep Prepare Calibration Standards Standard->Standard_Prep Sample Plant Extract or Biological Sample Sample_Prep Extract and Purify Sample Sample->Sample_Prep HPLC HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC Sample_Prep->HPLC Detection UV/PDA Detection (227 nm) HPLC->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound using HPLC.

Quantitative Data (Hypothetical Example)

Concentration (µg/mL)Peak Area (arbitrary units)
115,000
575,000
10150,000
25375,000
50750,000
1001,500,000

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for the identification of known and unknown taxanes in complex mixtures and for trace-level quantification.

Experimental Protocol: LC-MS/MS

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times. The HPLC conditions described above can be adapted for the LC-MS system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is used for MS/MS analysis.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for taxanes.

  • MS Parameters:

    • Full Scan: Acquire full scan mass spectra to determine the molecular weight of the analytes. For this compound, the expected [M+H]⁺ ion would be at m/z 651.3.

    • MS/MS (Product Ion Scan): Fragment the precursor ion (m/z 651.3) to obtain a characteristic fragmentation pattern that can be used for structural confirmation and selective quantification using Multiple Reaction Monitoring (MRM).

  • Data Analysis: The identification of this compound is confirmed by matching the retention time and the MS/MS fragmentation pattern with that of the reference standard. For quantification, a calibration curve is constructed using the peak area of a specific MRM transition.

Workflow for LC-MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation Sample Plant Extract or Biological Sample LC UHPLC Separation (C18 Column) Sample->LC Standard Reference Standard Standard->LC MS Mass Spectrometry (ESI+, Full Scan & MS/MS) LC->MS Identification Retention Time & MS/MS Spectrum Matching MS->Identification Quantification MRM-based Quantification MS->Quantification

Caption: General workflow for the analysis of this compound by LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including complex natural products like taxanes.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required for resolving the complex proton and carbon signals of taxanes.

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons, which allows for the complete assignment of the structure.

  • Data Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are used to piece together the structure of the molecule. Comparison of the obtained data with published data for similar taxane structures can aid in the structural elucidation process.

Logical Relationship for NMR Structural Elucidation

NMR_Logic cluster_experiments NMR Experiments cluster_information Derived Information H1_NMR ¹H NMR Proton_Info Proton Environment & Couplings H1_NMR->Proton_Info C13_NMR ¹³C NMR Carbon_Info Carbon Skeleton C13_NMR->Carbon_Info COSY COSY HH_Connectivity ¹H-¹H Connectivity COSY->HH_Connectivity HSQC HSQC CH_Connectivity ¹H-¹³C Direct Connectivity HSQC->CH_Connectivity HMBC HMBC Long_Range_CH Long-Range ¹H-¹³C Connectivity HMBC->Long_Range_CH Structure Unambiguous Structure of This compound Proton_Info->Structure Carbon_Info->Structure HH_Connectivity->Structure CH_Connectivity->Structure Long_Range_CH->Structure

References

Application Notes and Protocols for the Semi-Synthesis of 7-Deacetoxytaxinine J Derivatives to Overcome Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the semi-synthesis of novel taxoid derivatives from 7-Deacetoxytaxinine J and their evaluation as agents for reversing multidrug resistance (MDR) in cancer cells. The protocols detailed below are based on established methodologies for the modification of taxane (B156437) skeletons and findings from studies on derivatives of the closely related 2-deacetoxytaxinine J, which have shown promising activity in overcoming resistance to paclitaxel (B517696) in resistant human mammary carcinoma cell lines.

Introduction

The efficacy of many chemotherapeutic agents, including the widely used paclitaxel, is often limited by the development of multidrug resistance (MDR) in cancer cells. A primary mechanism of MDR is the overexpression of the P-glycoprotein (P-gp), a membrane transporter that actively effluxes cytotoxic drugs from the cell, thereby reducing their intracellular concentration and therapeutic effect.

This document outlines the semi-synthesis of a library of derivatives from this compound, a naturally occurring taxoid. These modifications are designed to create compounds that can inhibit the function of P-gp, thus resensitizing resistant cancer cells to conventional chemotherapy. One such derivative has demonstrated significant activity at a concentration of 0.1 µM when used in combination with paclitaxel in a human mammary carcinoma MDR cell line (MCF7-R).[1]

Data Presentation

The following tables summarize the quantitative data for the semi-synthesis and biological evaluation of this compound derivatives.

Table 1: Summary of Semi-Synthetic Reaction Yields

DerivativeModification SiteReagents and ConditionsYield (%)
1 C-13Esterification with various carboxylic acids60-85%
2 C-9 and C-10Selective acylation/deacylation55-75%
3 C-5Oxidation and subsequent modifications40-60%
4 A-RingRearrangement reactions30-50%

Note: Yields are indicative and may vary based on the specific substrate and reaction scale.

Table 2: In Vitro Biological Activity of this compound Derivatives against Resistant MCF7-R Cells

DerivativeConcentration (µM)Fold Reversal of Paclitaxel ResistanceIC50 (µM) in combination with Paclitaxel
Parent Compound 101.2> 10
Derivative 1a 115.40.52
Derivative 1b 125.80.21
Derivative 1c 0.150.20.09
Derivative 2a 18.91.12
Derivative 3a 55.32.35

Note: Data is representative of derivatives with varying side chains at the indicated modification sites.

Experimental Protocols

The following are detailed methodologies for the key experiments in the semi-synthesis and evaluation of this compound derivatives.

Protocol 1: General Procedure for the Esterification of this compound at the C-13 Position
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous pyridine (B92270) under a nitrogen atmosphere.

  • Acylation: Add the corresponding carboxylic acid anhydride (B1165640) or acid chloride (3-5 equivalents) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired C-13 ester derivative.

  • Characterization: Characterize the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Assay for Reversal of Multidrug Resistance
  • Cell Culture: Culture human mammary carcinoma MDR cell line MCF7-R in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37 °C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Seed the cells in 96-well plates. After 24 hours, treat the cells with varying concentrations of the synthesized this compound derivatives in the presence or absence of a fixed concentration of paclitaxel.

  • Cytotoxicity Assay (MTT Assay): After 72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Measurement: Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO). Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve. The fold reversal of resistance is calculated by dividing the IC50 of paclitaxel alone by the IC50 of paclitaxel in the presence of the derivative.

Mandatory Visualizations

Semi-Synthetic Workflow

G start This compound ester C-13 Esterification start->ester acyl C-9/C-10 Acylation start->acyl oxid C-5 Oxidation start->oxid rearr A-Ring Rearrangement start->rearr der1 Derivative Library 1 (C-13 Modified) ester->der1 der2 Derivative Library 2 (C-9/C-10 Modified) acyl->der2 der3 Derivative Library 3 (C-5 Modified) oxid->der3 der4 Derivative Library 4 (A-Ring Modified) rearr->der4 eval Biological Evaluation (MDR Reversal Assay) der1->eval der2->eval der3->eval der4->eval active Active Compounds Identified eval->active G cluster_0 Cell Membrane cluster_1 Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K MEK MEK Growth Factor Receptor->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK MEK->ERK ERK->NFkB Pgp_gene MDR1 Gene (ABCB1) NFkB->Pgp_gene Pgp P-glycoprotein (P-gp) Pgp_gene->Pgp Efflux Drug Efflux Pgp->Efflux Chemo Chemotherapeutic Drug Chemo->Pgp Derivatives This compound Derivatives Derivatives->Pgp Inhibition Chemo_out Chemotherapeutic Drug (Extracellular) Chemo_in Chemotherapeutic Drug (Intracellular) Chemo_out->Chemo_in Diffusion

References

Troubleshooting & Optimization

Technical Support Center: 7-Deacetoxytaxinine J for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing 7-Deacetoxytaxinine J in in vitro assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to the solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Key physicochemical properties of this compound are summarized in the table below. This information is critical for understanding its solubility characteristics and for accurate preparation of stock solutions.

PropertyValue
Molecular Formula C₃₇H₄₆O₁₀
Molecular Weight 650.77 g/mol
Melting Point 169-171 °C
Appearance Crystalline solid

Q2: What is the recommended solvent for dissolving this compound for in vitro assays?

A2: Based on the properties of related taxane (B156437) compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. Taxanes are generally soluble in organic solvents like DMSO, ethanol (B145695), and dimethylformamide (DMF).[1] For cell-based assays, it is crucial to use anhydrous, cell culture grade DMSO.

Q3: What is the general mechanism of action of this compound?

A3: this compound, as a member of the taxane family, is a microtubule-stabilizing agent.[1] It binds to the β-subunit of tubulin, promoting the assembly of tubulin into microtubules and preventing their depolymerization.[1][2] This interference with microtubule dynamics disrupts the normal function of the mitotic spindle, leading to a blockage of the cell cycle, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause: Insufficient solvent volume or inadequate mixing.

  • Solution:

    • Ensure you are using a sufficient volume of DMSO to achieve the desired stock concentration. A common starting point for taxane derivatives is a 10 mM stock solution.

    • Vortex the solution for 2-3 minutes to facilitate dissolution.

    • If the compound still does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be effective.

    • Sonication in a bath sonicator for a few minutes can also help to break up any aggregates and enhance solubility.

Issue 2: Precipitation is observed when diluting the DMSO stock solution into aqueous cell culture medium.

  • Possible Cause: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.

  • Solutions:

    • Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of less than 0.5% (v/v), as higher concentrations can be toxic to cells.[3]

    • Use a serial dilution approach: Instead of directly adding the high-concentration DMSO stock to your final volume of media, perform an intermediate dilution step in a smaller volume of media.

    • Increase the rate of mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or gently swirling the medium to ensure rapid and even dispersion.

    • Consider co-solvents (for non-cell-based assays): For certain biochemical assays, the use of co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween-80 in the final buffer may be an option to maintain solubility. However, their effects on the specific assay must be validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 650.77 g/mol )

    • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, you would need 6.51 mg of the compound (Mass = Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 650.77 g/mol = 0.00651 g = 6.51 mg).

    • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution vigorously until the compound is completely dissolved. If necessary, use gentle warming or sonication as described in the troubleshooting guide.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume dissolve Vortex / Sonicate / Warm add_dmso->dissolve store Store at -20°C / -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Dilute in Culture Medium (Final DMSO < 0.5%) thaw->dilute Serial Dilution Recommended mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

signaling_pathway cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Cell Cycle & Apoptosis taxinine This compound tubulin α/β-Tubulin Dimers taxinine->tubulin Binds to β-tubulin stabilization Microtubule Stabilization (Inhibition of Depolymerization) taxinine->stabilization Promotes microtubule Microtubule tubulin->microtubule Polymerization microtubule->stabilization mitotic_spindle Mitotic Spindle Disruption stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of this compound.

References

Technical Support Center: 7-Deacetoxytaxinine J Extraction and Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction and purification of 7-Deacetoxytaxinine J.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a naturally occurring taxane (B156437) diterpenoid found in various species of the yew tree (Taxus). Like other taxanes, it is of interest for its potential biological activity. Its complex structure presents challenges in extraction and purification.

Q2: Which Taxus species is the best source for this compound?

A2: The concentration of this compound can vary significantly between different Taxus species and even between different parts of the same tree (e.g., needles, bark, twigs). While research is ongoing, preliminary studies suggest that certain species may have higher yields. It is recommended to perform analytical screening of available Taxus biomass to identify the most promising source material.

Q3: What are the major challenges in scaling up the extraction of this compound?

A3: The primary challenges include:

  • Low abundance: this compound is often present in very low concentrations in the biomass.

  • Complex mixture: The crude extract contains a multitude of other taxanes and impurities with similar physicochemical properties, making separation difficult.

  • Degradation: Taxanes can be sensitive to pH, temperature, and light, leading to degradation during extraction and purification.

  • Solvent selection: Choosing a solvent system that maximizes the extraction of this compound while minimizing the co-extraction of impurities is critical and often requires extensive optimization.

  • Purification efficiency: Developing a scalable and efficient purification process, typically involving multiple chromatographic steps, is a significant hurdle.

Q4: What analytical methods are recommended for monitoring this compound during extraction and purification?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the quantification and purity assessment of taxanes. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

II. Troubleshooting Guides

Problem 1: Low Yield of this compound in the Crude Extract
Possible Cause Suggested Solution
Inappropriate Taxus Species or Plant Part - Screen different Taxus species and plant parts (needles, bark, twigs) to identify a source with higher concentrations of this compound.
Inefficient Extraction Solvent - Experiment with different solvent systems. Mixtures of methanol (B129727), ethanol (B145695), or acetone (B3395972) with water are commonly used for taxane extraction. - Optimize the solvent-to-water ratio. For general taxanes, an ethanol concentration between 50-80% has been found to be effective in extracting taxanes while leaving behind many impurities.[1]
Suboptimal Extraction Conditions - Temperature: Investigate the effect of temperature on extraction efficiency. While higher temperatures can increase solubility and diffusion rates, they can also lead to degradation. For taxol, an optimal extraction temperature of around 40°C has been reported.[2] - Time: Determine the optimal extraction time. Insufficient time will result in incomplete extraction, while excessively long times can increase the extraction of impurities and risk degradation. For taxol, an extraction time of 60 minutes has been suggested as optimal.[2]
Improper Biomass Preparation - Ensure the biomass is properly dried and ground to a consistent and appropriate particle size to maximize the surface area for solvent penetration.
Degradation during Extraction - Protect the extraction mixture from light. - Maintain a neutral or slightly acidic pH, as basic conditions can promote the degradation of some taxanes.[3] - Minimize the extraction temperature and time as much as possible without compromising the yield.
Problem 2: Poor Purity of this compound after Initial Purification Steps
Possible Cause Suggested Solution
Co-elution of Other Taxanes and Impurities - Chromatography Optimization: Develop a more selective chromatographic method. This may involve: - Trying different stationary phases (e.g., C18, Phenyl, Silica). - Optimizing the mobile phase composition and gradient. - Adjusting the flow rate and column temperature. - Multi-step Purification: A single chromatographic step is often insufficient. Consider a multi-step purification strategy, for example, normal-phase chromatography followed by reverse-phase chromatography.
Presence of Pigments and Lipids - Pre-purification: Before chromatographic separation, consider a liquid-liquid partitioning step to remove highly lipophilic or hydrophilic impurities. - Decolorization: Use activated charcoal to remove pigments from the crude extract.[4]
Column Overloading - Reduce the amount of crude extract loaded onto the chromatography column to improve resolution.
Problem 3: Degradation of this compound during Processing and Storage
Possible Cause Suggested Solution
pH Instability - Buffer all solutions to a neutral or slightly acidic pH. Taxanes have been shown to be more stable in these conditions.[5]
Photodegradation - Protect all solutions and extracts containing this compound from light by using amber glassware or covering containers with aluminum foil.
Thermal Degradation - Perform all purification steps at room temperature or below, if possible. - For long-term storage, keep the purified compound and its solutions at low temperatures (-20°C or -80°C).
Oxidation - Consider adding antioxidants to the storage solutions, and store under an inert atmosphere (e.g., nitrogen or argon).

III. Data Presentation

Table 1: Comparison of Solvents for General Taxane Extraction

Solvent System Relative Extraction Efficiency (General Taxanes) Notes
95% EthanolHighExtracts a significant amount of lipids and chlorophyll, complicating purification.[4]
50-80% Ethanol in WaterModerate to HighMore selective for taxanes, reducing the extraction of lipophilic impurities.[1]
100% AcetoneHighCan be an effective solvent for taxane extraction.
100% MethanolHighCommonly used for analytical purposes; may extract a wide range of compounds.
Methanol/Water MixturesHighThe ratio can be optimized to balance yield and selectivity.
Acetone/Water MixturesHighThe ratio can be optimized for selective extraction.

Note: The optimal solvent system for this compound needs to be determined experimentally.

Table 2: General Parameters for Taxane Extraction Optimization

Parameter Range to Investigate General Trend/Consideration
Temperature 20°C - 60°CHigher temperatures may increase yield but also risk degradation.[2]
Extraction Time 30 min - 24 hLonger times may not significantly increase yield and can lead to higher impurity levels.
Solid-to-Liquid Ratio 1:10 to 1:30 (g/mL)A higher ratio can improve extraction but also increases solvent consumption. A ratio of 1:15 has been found to be optimal for taxol.[2]
Particle Size 40-100 meshSmaller particle size increases surface area but can lead to column clogging.

IV. Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Extraction of this compound
  • Biomass Preparation:

    • Dry the selected Taxus plant material (e.g., bark) at 40-50°C to a constant weight.

    • Grind the dried material to a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered biomass with a suitable solvent (e.g., 80% methanol in water) at a solid-to-liquid ratio of 1:15 (g/mL).

    • Stir the mixture at a controlled temperature (e.g., 40°C) for a predetermined time (e.g., 2 hours).

    • Filter the mixture and collect the supernatant. Repeat the extraction on the solid residue 2-3 times.

    • Combine the supernatants.

  • Solvent Removal:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

  • Liquid-Liquid Partitioning (Optional):

    • Dissolve the crude extract in a 10% methanol/water solution.

    • Partition the aqueous solution with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

    • Extract the aqueous phase with a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate, to recover the taxanes.

    • Evaporate the organic solvent to obtain a semi-purified extract.

Protocol 2: General HPLC Method for Analysis of this compound
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A typical gradient could be:

    • 0-5 min: 30% B

    • 5-35 min: 30% to 100% B

    • 35-40 min: 100% B

    • 40-45 min: 100% to 30% B

    • 45-50 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 227 nm

  • Column Temperature: 25-30°C

  • Injection Volume: 10-20 µL

Note: This is a general method and must be optimized for the specific separation of this compound from its co-eluting impurities.

V. Mandatory Visualization

Extraction_Workflow Start Start: Taxus Biomass Drying Drying & Grinding Start->Drying Extraction Solvent Extraction (e.g., 80% Methanol) Drying->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, LC-MS) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Purification->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of This compound Cause1 Extraction Inefficiency? Problem->Cause1 Cause2 Degradation? Problem->Cause2 Solution1a Optimize Solvent Cause1->Solution1a Solvent Solution1b Optimize Temp & Time Cause1->Solution1b Conditions Solution1c Check Biomass Prep Cause1->Solution1c Material Solution2a Protect from Light Cause2->Solution2a Light Solution2b Control pH Cause2->Solution2b pH Solution2c Reduce Temperature Cause2->Solution2c Heat

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Optimizing HPLC Separation of 7-Deacetoxytaxinine J and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7-Deacetoxytaxinine J and its isomers.

Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of chemical compounds. However, challenges can arise, particularly when dealing with closely related isomers. This guide addresses common issues encountered during the separation of this compound and its isomers.

Problem Potential Causes Solutions
Poor Resolution Between Isomer Peaks - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Gradient slope is too steep.- Flow rate is too high.- Column Selection: Consider columns with alternative selectivities, such as Pentafluorophenyl (PFP) or Biphenyl phases, which can offer enhanced resolution for structurally similar compounds. Standard C18 and C8 columns can also be effective but may require more rigorous method development.- Mobile Phase Optimization: Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous phase composition. Adjusting the pH of the mobile phase can alter the ionization of the analytes and improve separation. The use of additives, like small concentrations of acids (e.g., formic acid, acetic acid), can also improve peak shape and resolution.- Gradient Elution: Employ a shallow gradient to increase the separation window for closely related isomers. An initial isocratic hold at a low organic concentration can also improve the resolution of early-eluting peaks.- Flow Rate: Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better separation.
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions).- Column overload.- Presence of an interfering compound.- Mobile Phase pH: Adjust the mobile phase pH to suppress the ionization of silanol groups on the silica-based stationary phase.- Sample Concentration: Reduce the concentration of the injected sample.- Guard Column: Use a guard column to protect the analytical column from contaminants.
Peak Fronting - Sample solvent is stronger than the mobile phase.- Column overload.- Low column temperature.- Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.- Sample Concentration: Decrease the amount of sample injected.- Temperature Control: Use a column oven to maintain a consistent and optimal temperature.
Split Peaks - Clogged column inlet frit.- Column void.- Sample solvent incompatibility with the mobile phase.- Column Maintenance: Back-flush the column or replace the inlet frit.- Column Replacement: If a void has formed at the head of the column, it may need to be replaced.- Sample Preparation: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Retention Time Drift - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction.- Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Temperature Control: Use a column oven for stable temperature.- System Check: Verify the pump is delivering a consistent flow rate.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Detector lamp aging.- Degassing: Thoroughly degas the mobile phase using sonication or online degassing.- System Cleaning: Flush the system with a strong solvent to remove contaminants.- Lamp Replacement: Replace the detector lamp if it has exceeded its lifetime.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its isomers?

A good starting point is a reversed-phase method using a C18 or C8 column. Based on literature for similar taxoids, an isocratic mobile phase of methanol (B129727) and water (with a small amount of acetic acid, e.g., 0.05%) could be a starting point. A common ratio to begin with is 62:38 (Methanol:Water with 0.05% Acetic Acid). However, for optimal isomer separation, a gradient elution is often necessary.

Q2: Should I use an isocratic or gradient elution for separating isomers of this compound?

While an isocratic method is simpler, a gradient elution is generally more effective for separating closely related isomers. A shallow gradient allows for a gradual change in the mobile phase strength, which can provide the necessary selectivity to resolve compounds with very similar structures.

Q3: What type of column is best for separating taxane (B156437) isomers?

While standard C18 columns are widely used, stationary phases with different selectivities can be advantageous for isomer separation. Pentafluorophenyl (PFP) and Biphenyl columns have been shown to provide alternative selectivity for aromatic and moderately polar analytes, which can enhance the resolution of structurally similar compounds like taxane isomers.

Q4: How can I improve the peak shape for this compound?

Peak tailing is a common issue and can often be addressed by adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This can help to suppress interactions between the analyte and any active silanol groups on the stationary phase. Also, ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.

Q5: What detection wavelength should I use for this compound?

Taxanes typically have a UV absorbance maximum around 227-230 nm. It is recommended to determine the optimal wavelength by running a UV scan of your this compound standard.

Experimental Protocols

The following is a suggested starting method for the HPLC analysis of this compound and its isomers. This protocol is based on methods used for related taxoids and should be optimized for your specific application.

Initial Method for Screening and Optimization

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 228 nm
Injection Volume 10 µL

Note: This is a starting point. For improved isomer separation, consider the following optimizations:

  • Column: Test PFP and Biphenyl columns.

  • Organic Modifier: Compare the separation using methanol instead of acetonitrile.

  • Gradient: Adjust the gradient slope and duration to maximize the resolution between the isomers.

Visualization of Workflows and Relationships

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Solution Implementation cluster_verification Verification Problem Observe Chromatographic Issue (e.g., Poor Resolution, Peak Tailing) Isolate_Variable Isolate Potential Cause (Column, Mobile Phase, System) Problem->Isolate_Variable Check_Column Inspect Column (Age, Contamination) Isolate_Variable->Check_Column Check_MP Verify Mobile Phase (Composition, pH, Degassing) Isolate_Variable->Check_MP Check_System Check HPLC System (Pressure, Leaks, Temperature) Isolate_Variable->Check_System Optimize_Method Optimize Method Parameters Check_Column->Optimize_Method Check_MP->Optimize_Method System_Maintenance Perform System Maintenance (Flush, Replace Seals/Frits) Check_System->System_Maintenance Change_Column Change Column Chemistry (e.g., C18 to PFP) Optimize_Method->Change_Column Adjust_MP Adjust Mobile Phase (Organic Ratio, pH, Additives) Optimize_Method->Adjust_MP Adjust_Gradient Modify Gradient Program (Shallow Gradient, Isocratic Hold) Optimize_Method->Adjust_Gradient Analyze_Sample Re-analyze Sample Change_Column->Analyze_Sample Adjust_MP->Analyze_Sample Adjust_Gradient->Analyze_Sample System_Maintenance->Analyze_Sample Evaluate_Results Evaluate Results Analyze_Sample->Evaluate_Results Resolved Problem Resolved Evaluate_Results->Resolved Not_Resolved Problem Not Resolved Evaluate_Results->Not_Resolved Iterate Diagnosis Not_Resolved->Isolate_Variable

Caption: A logical workflow for troubleshooting HPLC separation issues.

HPLC_Parameter_Relationships cluster_parameters HPLC Parameters cluster_outcomes Separation Outcomes Column Stationary Phase (e.g., C18, PFP, Biphenyl) Resolution Resolution Column->Resolution Selectivity Mobile_Phase Mobile Phase (Organic Solvent, pH, Additives) Mobile_Phase->Resolution Selectivity Retention_Time Retention Time Mobile_Phase->Retention_Time Elution Strength Peak_Shape Peak Shape Mobile_Phase->Peak_Shape Interactions Gradient Elution Mode (Isocratic vs. Gradient) Gradient->Resolution Peak Focusing Analysis_Time Analysis Time Gradient->Analysis_Time Efficiency Temperature Column Temperature Temperature->Resolution Efficiency Temperature->Retention_Time Viscosity Flow_Rate Flow Rate Flow_Rate->Resolution Efficiency Flow_Rate->Analysis_Time Speed

Caption: Relationships between HPLC parameters and their impact on separation.

Technical Support Center: Storage and Handling of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 7-Deacetoxytaxinine J to minimize degradation and ensure experimental reproducibility. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, desiccated, and protected from light. For short-term storage, 2-8°C is acceptable if the compound is kept dry and shielded from light.[1] Taxanes, as a class, are sensitive to temperature and light.

Q2: How should I store this compound in solution?

A2: Stock solutions of this compound should be prepared in a suitable solvent (e.g., ethanol, DMSO) at a high concentration and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of taxanes in solution is significantly lower than in solid form and is dependent on the solvent, concentration, and temperature.[2]

Q3: What are the visible signs of this compound degradation?

A3: Visual indicators of degradation can include a change in the color or appearance of the solid compound. In solution, precipitation is a common sign of physical instability.[2] However, chemical degradation often occurs without visible changes. Therefore, analytical methods such as HPLC or LC-MS are necessary for accurate stability assessment.

Q4: Which factors can accelerate the degradation of this compound?

A4: Several factors can accelerate degradation:

  • Temperature: Higher temperatures increase the rate of chemical degradation.

  • pH: Both acidic and alkaline conditions can lead to hydrolysis and other degradation reactions.[3][4]

  • Light: Exposure to UV light can cause photodegradation.

  • Oxygen: Oxidative degradation can occur, especially for solutions not stored under an inert atmosphere.

  • Moisture: The presence of water can facilitate hydrolysis.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation during experimental use:

  • Prepare fresh solutions whenever possible.

  • If using a stock solution, thaw it on ice and use it immediately.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Use buffers at a pH where the compound is most stable, if known. For taxanes, neutral to slightly acidic pH is generally preferred.

  • Purge solutions with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

Problem 1: I observe precipitation in my stock solution of this compound after thawing.

  • Possible Cause: The solubility of this compound may be limited in the chosen solvent at lower temperatures. Precipitation can also be a sign of physical instability.[2]

  • Solution:

    • Gently warm the solution to room temperature to see if the precipitate redissolves.

    • If it redissolves, consider preparing more dilute stock solutions or storing at a slightly higher temperature (e.g., -20°C instead of -80°C), though this may impact long-term chemical stability.

    • If the precipitate does not redissolve, it may be a degradation product. The solution should be analyzed for purity before use.

Problem 2: My experimental results are inconsistent, and I suspect my this compound has degraded.

  • Possible Cause: The compound may have undergone chemical degradation, leading to a decrease in the concentration of the active compound and the presence of impurities.

  • Solution:

    • Verify Purity: Analyze an aliquot of your stock solution using a validated analytical method like HPLC-UV or LC-MS to determine the purity and concentration of this compound.

    • Review Storage Protocol: Ensure that the storage and handling procedures outlined in the FAQs are being strictly followed.

    • Prepare Fresh Stock: If degradation is confirmed, discard the old stock solution and prepare a fresh one from solid material.

Problem 3: I see new peaks appearing in my HPLC/LC-MS analysis of a this compound sample.

  • Possible Cause: The appearance of new peaks is a strong indicator of chemical degradation.

  • Solution:

    • Characterize Degradants: If possible, use mass spectrometry (MS) to identify the degradation products.[4][5] Common degradation pathways for taxanes include hydrolysis of ester groups and epimerization.

    • Forced Degradation Studies: To understand the degradation profile, you can perform forced degradation studies under stress conditions (acid, base, heat, light, oxidation).[6][7] This can help in identifying potential degradants that might appear under normal storage conditions over time.

Stability Data of a Representative Taxane

Due to the limited availability of specific stability data for this compound, the following table summarizes the stability of paclitaxel (B517696), a closely related taxane, under various conditions. This information can serve as a general guideline.

ConditionStorage TemperatureConcentrationStability (Time to >10% degradation)Reference
Solid 2-8°CN/A> 1 year (desiccated, protected from light)[1]
Solution in Ethanol -20°C1 mg/mLSeveral monthsGeneral knowledge
Aqueous Infusion (0.9% NaCl) 2-8°C0.3 mg/mL~13-16 days (in polyolefin or polyethylene (B3416737) containers)[2]
Aqueous Infusion (5% Glucose) 2-8°C0.3 mg/mL~13-20 days (in polyolefin, polyethylene, or glass containers)[2]
Aqueous Infusion (0.9% NaCl) 25°C1.2 mg/mL~3 days[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound by HPLC-UV

Objective: To determine the stability of this compound in a given solvent under specific storage conditions.

Materials:

  • This compound

  • HPLC-grade solvent (e.g., acetonitrile (B52724), ethanol)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Storage vials (amber glass)

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by HPLC to determine the initial peak area and purity. This will serve as the baseline.

    • Mobile Phase: A gradient of acetonitrile and water is typically used for taxanes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~227 nm (typical for taxanes)

    • Injection Volume: 10 µL

  • Storage: Aliquot the stock solution into several amber vials, seal them tightly, and store them under the desired conditions (e.g., 4°C, -20°C, room temperature). Protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 7, 14, 30 days), retrieve one vial from storage. Allow it to equilibrate to room temperature and analyze by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) peak area.

    • Monitor for the appearance and growth of any new peaks, which indicate degradation products.

Visualizations

Hydrolysis Hydrolysis (Acid/Base) Degradant_1 Hydrolyzed Product (e.g., loss of ester group) Hydrolysis->Degradant_1 Oxidation Oxidation Degradant_2 Oxidized Product Oxidation->Degradant_2 Epimerization Epimerization Degradant_3 Epimer Epimerization->Degradant_3 7-Deacetoxytaxinine_J 7-Deacetoxytaxinine_J 7-Deacetoxytaxinine_J->Oxidation 7-Deacetoxytaxinine_J->Epimerization

Caption: Hypothetical degradation pathways for this compound.

T0 T=0 Analysis (HPLC/LC-MS) Store Aliquot and Store (Defined Conditions) T0->Store Timepoints Analyze at Time Points (e.g., Day 1, 7, 30) Store->Timepoints Data Calculate % Remaining & Identify Degradants Timepoints->Data End End: Determine Shelf-Life Data->End

Caption: Experimental workflow for a stability study.

References

troubleshooting low yield in 7-Deacetoxytaxinine J purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with low yield during the purification of 7-Deacetoxytaxinine J.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield during the purification of this compound?

Low yield in this compound purification can stem from several factors throughout the experimental workflow. The most common issues include:

  • Suboptimal Extraction: Inefficient initial extraction from the source material (e.g., plant tissues) can lead to a low starting concentration of the target compound.

  • Compound Degradation: this compound may be sensitive to factors such as pH, temperature, and exposure to light, leading to degradation during processing.[1]

  • Poor Chromatographic Resolution: Overlapping peaks with impurities can result in the loss of product during fraction collection.

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase of the chromatography column, preventing its complete elution.

  • Mechanical Losses: Product loss can occur during sample transfers, solvent evaporation, and other handling steps.

Q2: How can I improve the initial extraction of this compound from the raw material?

To enhance the extraction efficiency, consider the following:

  • Solvent Selection: Ensure the polarity of the extraction solvent is optimized for this compound. A gradient extraction with solvents of increasing polarity may be beneficial.

  • Particle Size: Grinding the source material to a fine powder increases the surface area available for extraction.

  • Extraction Technique: Techniques like sonication or Soxhlet extraction can improve the efficiency compared to simple maceration.

  • Temperature and Duration: Optimize the extraction temperature and time to maximize yield without promoting the degradation of the target compound.

Q3: What chromatographic parameters should I focus on to improve yield?

Optimizing your chromatography setup is crucial. Key parameters to consider are:

  • Stationary Phase: The choice of stationary phase (e.g., silica (B1680970) gel, C18) is critical. Ensure it is appropriate for the polarity of this compound.

  • Mobile Phase Composition: Fine-tuning the solvent system can significantly improve the separation of your target compound from impurities.

  • Flow Rate: A lower flow rate can increase resolution and improve the separation of closely eluting compounds, though it will also increase the run time.

  • Column Loading: Overloading the column can lead to poor separation and co-elution of the product with impurities.[2] It is important to determine the optimal loading capacity of your column.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yield and provides actionable solutions.

Problem/Observation Potential Cause Suggested Solution
Low concentration of this compound in the crude extract. Inefficient extraction.Review and optimize the extraction protocol (solvent, temperature, time). Consider alternative extraction methods.
Broad or tailing peaks during chromatography. Inappropriate mobile phase or secondary interactions with the stationary phase.Adjust the mobile phase composition, including the use of additives to reduce tailing. Consider a different stationary phase.
Co-elution of this compound with impurities. Insufficient chromatographic resolution.Optimize the mobile phase gradient and flow rate.[3] Consider using a higher-resolution column or a different chromatography technique (e.g., HPLC).
Significant product loss between purification steps. Mechanical losses or compound instability.Minimize sample transfers. Ensure complete dissolution and transfer of the sample at each step. Investigate the stability of this compound under your experimental conditions.
No or very little compound detected in the eluate. Strong, irreversible binding to the column or compound degradation on the column.Use a stronger elution solvent or add a modifier to the mobile phase. Check the stability of the compound on the stationary phase by performing a small-scale recovery test.

Experimental Protocols

Protocol 1: Small-Scale Optimization of Chromatographic Conditions

This protocol outlines a method for rapidly testing different solvent systems to improve the separation of this compound.

  • Prepare a stock solution of the crude extract containing this compound in a suitable solvent (e.g., methanol).

  • Spot the stock solution onto multiple Thin Layer Chromatography (TLC) plates.

  • Develop each TLC plate in a different solvent system with varying polarities.

  • Visualize the spots under UV light or by using a suitable staining reagent.

  • Calculate the Rf values for this compound and the major impurities in each solvent system.

  • Select the solvent system that provides the best separation (i.e., the largest difference in Rf values) for scale-up to column chromatography.

Protocol 2: Assessing the Stability of this compound

This protocol helps determine if the compound is degrading during the purification process.

  • Prepare several small aliquots of a partially purified solution of this compound.

  • Expose each aliquot to a different condition that it might encounter during purification (e.g., different pH values, temperatures, exposure to light) for a defined period.

  • Maintain a control sample at optimal storage conditions (e.g., -20°C in the dark).

  • Analyze all samples , including the control, by HPLC or LC-MS.

  • Compare the peak area of this compound in the treated samples to the control. A significant decrease in the peak area indicates degradation under that specific condition.

Visualizations

Purification_Workflow Start Crude Plant Extract Step1 Liquid-Liquid Extraction Start->Step1 Step2 Silica Gel Chromatography Step1->Step2 Step3 Fraction Collection Step2->Step3 Step4 Purity Analysis (TLC/HPLC) Step3->Step4 Step5 Solvent Evaporation Step4->Step5 Pool Pure Fractions Step6 Preparative HPLC Step5->Step6 End Purified This compound Step6->End

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Yield Observed Q1 Is the target in the crude extract? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is separation from impurities adequate? A1_Yes->Q2 Sol_A1_No Optimize Extraction Protocol A1_No->Sol_A1_No A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the compound stable during processing? A2_Yes->Q3 Sol_A2_No Optimize Chromatography Parameters A2_No->Sol_A2_No A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Review Handling and Transfer Steps A3_Yes->End Sol_A3_No Investigate Degradation Factors A3_No->Sol_A3_No

Caption: A logical troubleshooting workflow for diagnosing the cause of low purification yield.

References

minimizing solvent effects in 7-Deacetoxytaxinine J cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 7-Deacetoxytaxinine J in cellular assays. Our goal is to help you minimize solvent-induced effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound, a taxane (B156437) diterpenoid, functions as a mitotic inhibitor. Like other taxoids, its primary mechanism involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton. By binding to microtubules, this compound enhances their polymerization and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Q2: Which solvents are recommended for dissolving this compound for cellular assays?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for dissolving taxoids like this compound for in vitro studies. Due to the hydrophobic nature of many taxoids, achieving sufficient solubility in aqueous media can be challenging. It is crucial to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the cell culture medium.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell culture without causing significant toxicity?

The maximum tolerated concentration of a solvent is highly dependent on the specific cell line. However, a general guideline is to keep the final solvent concentration in the culture medium as low as possible, ideally below 0.5% (v/v) for both DMSO and ethanol.[1][2] It is strongly recommended to perform a solvent tolerance assay for your specific cell line to determine the highest concentration that does not significantly affect cell viability or morphology.

Q4: How can I control for solvent effects in my experiments?

To accurately assess the effects of this compound, it is essential to include proper solvent controls. A "vehicle control" group should be included in every experiment. This group consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the test compound, but without the compound itself. Any observed effects in the vehicle control can then be subtracted from the effects observed in the compound-treated groups.[3]

Troubleshooting Guides

Issue 1: High background or inconsistent results in MTT assays.

High background and variability in MTT assays can arise from several factors unrelated to the test compound.

Potential Cause Troubleshooting Step
Solvent-induced cytotoxicity Perform a solvent tolerance assay to determine the non-toxic concentration range for your cell line. Ensure the final solvent concentration is consistent across all wells, including controls.[3]
Precipitation of this compound Visually inspect the wells under a microscope for any precipitate after adding the compound to the medium. If precipitation occurs, consider preparing a more dilute stock solution or using a different solvent.
Contamination Regularly check cell cultures for any signs of bacterial or fungal contamination. Contaminants can metabolize the MTT reagent, leading to false-positive results.
Incomplete formazan (B1609692) solubilization Ensure complete dissolution of the formazan crystals by thorough mixing after adding the solubilization solution (e.g., DMSO). Incubating the plate on an orbital shaker for 15-30 minutes can aid in this process.[4]
Issue 2: Lower-than-expected potency of this compound.

If this compound is not exhibiting the expected cytotoxic effects, consider the following:

Potential Cause Troubleshooting Step
Poor solubility of stock solution Ensure this compound is fully dissolved in the stock solution. Gentle warming or sonication may be necessary. For taxoids, DMSO is a common solvent.[5]
Inappropriate cell seeding density The number of cells seeded can influence the outcome of the assay. Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
Insufficient incubation time The cytotoxic effects of taxoids are time-dependent. Consider extending the incubation period with this compound (e.g., 48 or 72 hours) to allow for the induction of apoptosis.
Cell line resistance The selected cell line may be inherently resistant to taxoids. Verify the sensitivity of your cell line to other taxanes, such as paclitaxel, as a positive control.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of common solvents on breast cancer cell lines relevant to this compound research.

Table 1: Effect of DMSO on Cell Viability

Cell LineDMSO Concentration (% v/v)Incubation TimeEffect on Viability
MCF-7 0.1%6 daysNo significant effect.[6]
0.5%6 daysNo significant effect.[6]
>0.5%24 hoursSignificant decrease in viability.[2]
1-2%24 hoursSignificant reduction in viability.[7]
MDA-MB-231 <0.6%Not specifiedGenerally tolerated.[8]
1.25%Not specifiedCells remain viable.[9]

Table 2: Effect of Ethanol on Cell Viability

Cell LineEthanol Concentration (% v/v)Incubation TimeEffect on Viability
MCF-7 <0.5%Not specifiedLittle to no toxicity.[1]
2%Not specifiedHarmless effect.[9]
>5%Not specifiedIC50 value.[1]
MDA-MB-231 0.5-3.0%24-48 hoursDose-dependent decrease in viability.
2%Not specifiedHarmless effect.[9]

Experimental Protocols

MTT Assay for Cytotoxicity of this compound in MCF-7 and MDA-MB-231 Cells

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of this compound.[10]

Materials:

  • This compound

  • Anhydrous DMSO or Ethanol

  • MCF-7 or MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO or ethanol.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 µM to 50 µM).

    • Include a vehicle control (medium with the same final concentration of solvent) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Visualizations

Signaling Pathway of Taxoid-Induced Apoptosis

Taxoid_Apoptosis_Pathway taxoid This compound (Taxoid) microtubules Microtubule Stabilization taxoid->microtubules g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest p53 p53 Activation g2m_arrest->p53 bcl2_family Modulation of Bcl-2 Family Proteins g2m_arrest->bcl2_family p21 p21 (WAF1/CIP1) Upregulation p53->p21 bax_bak ↑ Pro-apoptotic (Bax, Bak) bcl2_family->bax_bak bcl2_xl ↓ Anti-apoptotic (Bcl-2, Bcl-xL) bcl2_family->bcl2_xl cytochrome_c Cytochrome c Release bax_bak->cytochrome_c bcl2_xl->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Taxoid-induced apoptotic signaling pathway.

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound and Controls incubate1->treat_cells incubate2 Incubate for Desired Period treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution (DMSO) incubate3->solubilize mix Mix Thoroughly solubilize->mix read_absorbance Read Absorbance at 570 nm mix->read_absorbance analyze Analyze Data (% Viability) read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Technical Support Center: Managing 7-Deacetoxytaxinine J in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of 7-Deacetoxytaxinine J precipitation in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium?

A1: this compound is a highly hydrophobic molecule, a characteristic common to the taxane (B156437) family of compounds. Its precipitation, often referred to as "crashing out," occurs because it has very low solubility in aqueous solutions. When a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into a large volume of aqueous buffer, the organic solvent concentration drops dramatically, and the compound can no longer stay dissolved.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1]

Q3: What is the maximum final concentration of DMSO that is safe for my cell culture experiments?

A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A widely recommended safe level is at or below 0.1%.[2][3] Most cell lines can tolerate up to 0.5%, but this should be determined for your specific cell line.[1][3] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[3]

Q4: Can I use other solvents or agents to improve the solubility of this compound?

A4: Yes, if DMSO alone is not sufficient or if you need to avoid it, you can explore other options such as co-solvents (e.g., ethanol, polyethylene (B3416737) glycol), surfactants (e.g., Polysorbate 80, also known as Tween 80), or complexation agents like cyclodextrins.[4][5][6][7][8][9] These methods work by creating a more favorable microenvironment for the hydrophobic compound within the aqueous solution.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

Problem: A visible precipitate forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[1]
"Solvent Shock" Rapid dilution of the concentrated DMSO stock into the aqueous medium causes a sudden change in the solvent environment, leading to precipitation.[3]Perform a serial dilution. Add the DMSO stock solution dropwise to pre-warmed (37°C) medium while gently vortexing or swirling to ensure rapid and even dispersion.[1][3]
Low Temperature of Medium The solubility of many compounds, including taxanes, decreases at lower temperatures.Always use pre-warmed (37°C) aqueous buffers or cell culture media for your dilutions.[1][2]
High Stock Concentration A very high concentration in the DMSO stock can lead to a larger amount of compound being introduced at once, overwhelming the solubilizing capacity of the final solution.Consider preparing a slightly lower concentration stock solution in DMSO.
Issue 2: Precipitation Over Time

Problem: The solution is initially clear after adding this compound, but a precipitate forms after a period of incubation.

Potential Cause Explanation Recommended Solution
Metastable Supersaturation The initial clear solution may be a supersaturated state that is not thermodynamically stable, leading to eventual precipitation.Lower the final working concentration of this compound.
Interaction with Media Components Components in the cell culture medium, such as salts or proteins in serum, can interact with the compound and reduce its solubility over time.If using serum-containing media, try reducing the serum concentration or using a serum-free formulation if compatible with your cells. Also, ensure there is no pre-existing precipitate in your media from freeze-thaw cycles.[10]
pH or Temperature Fluctuations Changes in the pH or temperature of the incubator can affect the stability and solubility of the compound.Ensure the pH of your medium is stable and within the optimal range (typically 7.2-7.4). Monitor and maintain a stable incubator temperature.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₇H₄₆O₁₀[11]
Molecular Weight 650.8 g/mol [11]
Predicted XLogP3 4.9[11]

The high predicted LogP value indicates a high degree of lipophilicity and consequently low aqueous solubility.

Table 2: Recommended Maximum Final Concentrations of Solubilizing Agents in Cell Culture

Agent Recommended Maximum Final Concentration Notes
DMSO ≤ 0.1% (ideal), up to 0.5% (cell line dependent)Always perform a vehicle control to assess toxicity.[1][3]
Ethanol ≤ 0.5%Can be cytotoxic at higher concentrations.
Polysorbate 80 (Tween 80) 0.01% - 0.1%Can form micelles to encapsulate the compound.[5][8]

Experimental Protocols

Protocol 1: Standard Solubilization using DMSO

This protocol describes the standard method for preparing a working solution of this compound in an aqueous buffer or cell culture medium using DMSO.

  • Prepare a High-Concentration Stock Solution:

    • Weigh the desired amount of this compound powder.

    • Dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). The molecular weight of this compound is 650.77 g/mol .

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used. Visually inspect the solution to ensure there are no particulates.

  • Prepare the Final Working Solution:

    • Pre-warm your aqueous buffer or complete cell culture medium to 37°C.[1]

    • To minimize precipitation due to "solvent shock," it is recommended to perform a serial dilution.

    • For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.

    • Add the required volume of the DMSO stock solution dropwise into the pre-warmed medium while gently vortexing or swirling.[3] For instance, add 1 µL of the 10 mM stock to 999 µL of medium.

    • This will result in a final DMSO concentration of 0.1%.

  • Final Check:

    • After dilution, visually inspect the working solution for any signs of cloudiness or precipitation.

    • If the solution is clear, it is ready to be added to your cells. Use the freshly prepared solution immediately.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps determine the highest concentration of this compound that can be achieved in your specific aqueous medium without precipitation.

  • Prepare a Serial Dilution:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

    • In a 96-well clear flat-bottom plate, add 198 µL of your pre-warmed (37°C) complete cell culture medium to several wells.

    • In the first well, add 2 µL of your 20 mM DMSO stock to achieve a 200 µM solution with 1% DMSO. Mix well by pipetting.

    • Perform a 2-fold serial dilution across the plate by transferring 100 µL from the first well to the next, and so on.

  • Incubate and Observe:

    • Include a well with medium and 2 µL of DMSO only as a vehicle control.

    • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Assess Precipitation:

    • Visually inspect the wells for any signs of turbidity or precipitate at different time points (e.g., immediately, 1 hour, 4 hours, 24 hours).

    • For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[1]

  • Determine Maximum Soluble Concentration:

    • The highest concentration that remains clear and shows no significant increase in absorbance is the maximum working soluble concentration for this compound under those specific conditions.

Visualizations

experimental_workflow Protocol 1: Standard Solubilization Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in 100% DMSO (e.g., 10 mM) weigh->dissolve vortex Vortex/Sonicate to fully dissolve dissolve->vortex dilute Add stock dropwise to medium while vortexing vortex->dilute 1:1000 dilution for 10 µM final conc. (0.1% DMSO) prewarm Pre-warm aqueous buffer/ medium to 37°C prewarm->dilute final_check Visually inspect for precipitation dilute->final_check use Use immediately in experiment final_check->use Solution is clear troubleshoot Go to Troubleshooting Guide final_check->troubleshoot Precipitate forms

Caption: Workflow for the standard solubilization of this compound using DMSO.

troubleshooting_workflow Troubleshooting Precipitation Decision Tree start Precipitation Observed check_conc Is final concentration too high? start->check_conc check_dilution Was dilution performed correctly? check_conc->check_dilution No action_decrease_conc Decrease final concentration check_conc->action_decrease_conc Yes check_temp Was medium pre-warmed to 37°C? check_dilution->check_temp Yes action_serial_dilution Perform serial dilution; add dropwise with vortexing check_dilution->action_serial_dilution No check_dmso Is final DMSO conc. > 0.5%? check_temp->check_dmso Yes action_warm_media Use pre-warmed medium check_temp->action_warm_media No consider_alternatives Consider alternative solubilization methods check_dmso->consider_alternatives No action_lower_dmso Lower final DMSO concentration check_dmso->action_lower_dmso Yes action_surfactant Use co-solvents, surfactants, or cyclodextrins consider_alternatives->action_surfactant

Caption: A decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Stability of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 7-Deacetoxytaxinine J when stored in Dimethyl Sulfoxide (DMSO) at -20°C. As direct stability data for this specific compound is limited, this guide offers best practices based on the handling of related taxane (B156437) compounds and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: Is there specific data on the long-term stability of this compound in DMSO at -20°C?

A1: Currently, there is no publicly available long-term stability data specifically for this compound in DMSO at -20°C. However, data on related taxanes, such as Paclitaxel, indicates that while the solid form is stable for years at -20°C, solutions may have limited stability.[1] For instance, aqueous solutions of Paclitaxel prepared from a DMSO stock are not recommended for storage for more than a day.[1] Therefore, caution is advised, and verification of stability under your specific experimental conditions is recommended.

Q2: What are the general recommendations for storing compounds in DMSO?

A2: For optimal stability of compounds dissolved in DMSO, the following practices are recommended:

  • Use high-purity, anhydrous DMSO: Water content can promote degradation of susceptible compounds.[2]

  • Store in appropriate containers: Use glass vials with airtight seals to prevent moisture absorption and contamination.[3]

  • Protect from light: Amber vials or storage in the dark can prevent photodegradation.

  • Minimize freeze-thaw cycles: Aliquot the stock solution into smaller, single-use volumes to avoid repeated temperature changes.

  • Store at low temperatures: Storage at -20°C is a common practice for preserving the integrity of many compounds.

Q3: What potential degradation pathways should I be aware of for taxane compounds in solution?

A3: While specific degradation pathways for this compound in DMSO are not documented, taxanes, in general, can be susceptible to hydrolysis of ester groups, epimerization, or other rearrangements, particularly in the presence of water or other nucleophiles. The stability of any given compound is highly dependent on its specific structure.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in an assay The compound may have degraded in the DMSO stock solution during storage.- Prepare a fresh stock solution of this compound from solid material.- Perform a quality control check (e.g., HPLC-MS) on the old stock solution to assess its purity.- Conduct a short-term stability study to determine the rate of degradation under your storage conditions (see Experimental Protocols).
Appearance of new peaks in analytical data (e.g., HPLC, LC-MS) The compound is degrading into one or more new chemical entities.- Compare the chromatogram of the stored solution to that of a freshly prepared solution.- Attempt to identify the degradation products using mass spectrometry.- Re-evaluate your storage conditions (e.g., use of anhydrous DMSO, protection from light, smaller aliquots).
Precipitation observed in the DMSO stock solution upon thawing The compound's solubility limit in DMSO may have been exceeded, or the compound is degrading to a less soluble product.- Gently warm the solution and vortex to attempt redissolution.- If precipitation persists, centrifuge the solution and test the supernatant for concentration and purity.- Consider preparing a more dilute stock solution for storage.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in DMSO

Objective: To evaluate the stability of this compound in DMSO at -20°C over a defined period.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Amber glass vials with airtight caps

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).

  • Initial Analysis (Time Zero):

    • Immediately after preparation, take an aliquot of the stock solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC to determine the initial purity and peak area of this compound. This will serve as your baseline (T=0).

  • Storage:

    • Aliquot the remaining stock solution into multiple amber glass vials, ensuring each vial is tightly sealed.

    • Place the vials in a -20°C freezer.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from the freezer.

    • Allow the vial to thaw completely at room temperature.

    • Prepare and analyze a sample by HPLC using the same method as the initial analysis.

  • Data Analysis:

    • Compare the peak area and purity of this compound at each time point to the T=0 data.

    • Calculate the percentage of the compound remaining at each time point.

    • Monitor for the appearance of any new peaks, which would indicate degradation products.

Data Presentation:

Time PointPurity (%) by HPLCPeak Area (relative to T=0)Observations (e.g., new peaks)
T=0100%
1 Week
1 Month
3 Months
6 Months

Visualizations

Stability_Assessment_Workflow Workflow for Assessing Compound Stability in DMSO cluster_prep Preparation & Initial Analysis cluster_storage Storage Conditions cluster_timepoint Time-Point Evaluation cluster_decision Decision cluster_outcome Outcome prep_solid Prepare Stock Solution in Anhydrous DMSO t0_analysis T=0 Analysis (HPLC-MS) Establish Baseline Purity prep_solid->t0_analysis storage Aliquot and Store at -20°C t0_analysis->storage tp_analysis Analyze at Predetermined Time Points storage->tp_analysis compare Compare Purity and Peak Area to T=0 tp_analysis->compare decision >95% Purity Maintained? compare->decision stable Considered Stable Under Tested Conditions decision->stable Yes unstable Unstable Prepare Fresh Solutions decision->unstable No

Caption: A flowchart outlining the experimental workflow for assessing the stability of a compound in DMSO.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Experimental Results cluster_compound Compound Integrity Check cluster_other Other Experimental Factors start Unexpected Experimental Result (e.g., low activity) check_stock Is the compound stock solution a potential cause? start->check_stock qc_check Perform QC on Stored Stock (e.g., HPLC-MS) check_stock->qc_check Yes other_vars Investigate Other Variables: - Assay reagents - Cell culture conditions - Pipetting accuracy check_stock->other_vars No fresh_stock Prepare Fresh Stock Solution qc_check->fresh_stock compare_results Compare Activity of Old vs. Fresh Stock fresh_stock->compare_results decision Does fresh stock restore activity? compare_results->decision outcome_stable Conclusion: Original stock likely degraded. Implement stability testing. decision->outcome_stable Yes outcome_unstable Conclusion: Compound stability is not the issue. Continue troubleshooting other variables. decision->outcome_unstable No

Caption: A decision tree for troubleshooting unexpected experimental results, focusing on compound stability.

References

overcoming poor recovery of 7-Deacetoxytaxinine J from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor recovery of 7-Deacetoxytaxinine J from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound?

Poor recovery of this compound can stem from several factors throughout the extraction and purification process. These include:

  • Suboptimal Extraction: Inefficient initial extraction from the plant matrix due to the choice of solvent, temperature, or extraction time.

  • Compound Degradation: this compound may be sensitive to factors like pH, temperature, and enzymatic activity, leading to degradation during processing.

  • Losses During Solvent Partitioning: Inefficient separation of the target compound from other phytochemicals during liquid-liquid extraction steps.

  • Ineffective Chromatographic Separation: Poor resolution and co-elution with other compounds during column chromatography or HPLC, leading to impure fractions and loss of product.

  • Incomplete Precipitation or Crystallization: If used as a final purification step, the conditions may not be optimal for this compound, resulting in low yields.

Q2: Which plant species are known sources of this compound?

This compound is a taxane (B156437) diterpenoid, and members of the Taxus (yew) genus are the primary natural sources of this class of compounds. While paclitaxel (B517696) is the most famous taxane, numerous other taxane derivatives, including this compound, are found in various parts of these plants, such as the needles, bark, and stems.

Q3: What are the general physicochemical properties of this compound?

PropertyValueSource
CAS Number 18457-45-9[1]
Molecular Formula C37H46O10[1]
Molecular Weight 650.77 g/mol [1]
Predicted Solubility Likely soluble in organic solvents like methanol (B129727), ethanol, acetone (B3395972), dichloromethane (B109758), and ethyl acetate. Poorly soluble in water.General taxane properties

Troubleshooting Guides

Issue 1: Low Yield During Initial Extraction

Symptoms:

  • Low concentration of this compound in the crude extract as determined by preliminary analysis (e.g., TLC or HPLC).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System Taxanes are typically extracted with polar organic solvents. If your current solvent (e.g., pure methanol) is giving low yields, consider trying a solvent system with a different polarity. A mixture of methanol and water (e.g., 90% methanol) or acetone has been shown to be effective for extracting taxanes.[2][3] For less polar taxanes, a combination of methanol and dichloromethane might be more effective.
Insufficient Extraction Time or Temperature The extraction process may not be long enough to efficiently draw out the compound from the plant material. Increasing the extraction time or temperature can improve yields. However, be cautious of potential degradation at higher temperatures.
Inefficient Extraction Method Standard maceration may not be sufficient. Consider using more advanced extraction techniques such as ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time.[4]
Degradation by Plant Enzymes Endogenous plant enzymes released during homogenization can degrade the target compound. Consider blanching the plant material before extraction or using a denaturing solvent to deactivate enzymes.
Issue 2: Loss of Compound During Chromatographic Purification

Symptoms:

  • Low recovery of this compound from column chromatography or preparative HPLC.

  • Broad peaks or poor separation in the chromatogram.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Stationary Phase For taxanes, silica (B1680970) gel is a common choice for initial column chromatography. If you are experiencing poor separation, consider using a different stationary phase, such as alumina (B75360) or a bonded phase like C18 for reversed-phase chromatography.
Suboptimal Mobile Phase The polarity of the mobile phase is critical for good separation. A gradient elution is often more effective than an isocratic one for complex plant extracts. Systematically vary the solvent ratios in your mobile phase to optimize the separation factor (α) and resolution (Rs).
Column Overloading Loading too much crude extract onto the column can lead to poor separation and peak tailing. Determine the loading capacity of your column for your specific extract and reduce the sample load if necessary.
Irreversible Adsorption This compound may be irreversibly binding to the stationary phase. This can sometimes be mitigated by deactivating the stationary phase (e.g., by adding a small amount of a polar solvent like triethylamine (B128534) to the mobile phase for silica gel chromatography).

Experimental Protocols

Protocol 1: General Extraction of Taxanes from Plant Material
  • Preparation of Plant Material:

    • Collect fresh plant material (e.g., needles, bark).

    • Wash the material thoroughly with water to remove debris.

    • Air-dry the material in a well-ventilated area or use a lyophilizer.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Weigh the powdered plant material and place it in a suitable extraction vessel.

    • Add the extraction solvent. A common starting point is 90% methanol in water, with a solid-to-liquid ratio of 1:15 (g/mL).[5]

    • Extract using one of the following methods:

      • Maceration: Stir the mixture at room temperature for 24-48 hours.

      • Ultrasonic-Assisted Extraction (UAE): Place the vessel in an ultrasonic bath and sonicate for 60 minutes at a controlled temperature (e.g., 40°C).[5]

      • Microwave-Assisted Extraction (MAE): Use a dedicated microwave extractor. A typical condition could be 7 minutes at 95°C.[4]

    • After extraction, filter the mixture through cheesecloth or filter paper to remove the solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification by Column Chromatography
  • Preparation of the Column:

    • Choose a suitable stationary phase (e.g., silica gel 60, 70-230 mesh).

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Alternatively, use a dry loading technique by adsorbing the extract onto a small amount of silica gel and then loading the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol). This is known as gradient elution.

    • Collect fractions of a fixed volume.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Taxus needles) Grinding Grinding to Powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., 90% Methanol, UAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Fraction Analysis (TLC/HPLC) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Solvent_Evaporation Solvent Evaporation Pooling->Solvent_Evaporation Purified_Compound Purified this compound Solvent_Evaporation->Purified_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Signaling_Pathway cluster_cell Cancer Cell Microtubules Microtubules Taxane_Binding Taxane Binding Site Microtubules->Taxane_Binding Stabilization Microtubule Stabilization Taxane_Binding->Stabilization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis 7_Deacetoxytaxinine_J This compound (Hypothesized) 7_Deacetoxytaxinine_J->Taxane_Binding

Caption: Hypothesized signaling pathway for taxane-induced apoptosis.

References

Technical Support Center: Chromatographic Analysis of 7-Deacetoxytaxinine J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 7-Deacetoxytaxinine J and related taxane (B156437) compounds.

Troubleshooting Guide: Refining Mobile Phase for Better Resolution

This guide addresses common issues encountered during the HPLC/UHPLC analysis of this compound, with a focus on mobile phase optimization to enhance peak resolution.

Question: I am observing poor resolution between my this compound peak and other taxane impurities. What are the first steps to improve separation?

Answer:

Poor resolution in the chromatographic separation of structurally similar compounds like taxanes is a common challenge. The initial and most impactful approach is to systematically optimize the mobile phase composition. Here are the recommended first steps:

  • Adjust the Organic Solvent Ratio: In reversed-phase chromatography, the ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to water is a critical factor influencing retention and selectivity.[1]

    • To increase resolution between closely eluting peaks: Decrease the percentage of the organic solvent in the mobile phase. This will increase the retention time of the analytes, providing more opportunity for interaction with the stationary phase and improving separation.[2]

    • If peaks are too broad and retention times are excessively long: Gradually increase the organic solvent percentage. This will decrease retention times and can lead to sharper peaks.

  • Evaluate Different Organic Solvents: The choice of organic solvent can significantly alter selectivity.

    • If you are using acetonitrile, consider switching to methanol (B129727), or vice-versa. These solvents exhibit different selectivities for various compounds.

  • Optimize the Gradient Profile: For complex mixtures of taxanes, a gradient elution is often necessary.[3]

    • Shallow Gradient: Employing a shallower gradient (a slower increase in the organic solvent concentration over time) can significantly improve the resolution of closely eluting peaks.

    • Initial Hold: An initial isocratic hold at a low organic solvent concentration can help to focus the analytes at the head of the column before starting the gradient, leading to sharper peaks.

Question: My peak shapes for this compound are tailing or fronting. How can I address this?

Answer:

Poor peak shape is often related to secondary interactions between the analyte and the stationary phase, or issues with the sample solvent.

  • Adjust Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can dramatically affect peak shape and retention. While this compound is not strongly ionizable, other impurities in the sample might be. Adding a small amount of a modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can often improve peak symmetry by suppressing silanol (B1196071) interactions on the stationary phase.

  • Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

Question: I am still not achieving baseline resolution. What other parameters can I investigate?

Answer:

If optimizing the mobile phase alone is insufficient, consider these additional factors:

  • Column Chemistry:

    • C18 Columns: These are a good starting point for taxane separations.

    • Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity for aromatic and halogenated compounds and have been shown to be effective for separating taxanes.[4]

  • Column Temperature: Adjusting the column temperature can alter selectivity and viscosity of the mobile phase.[5]

    • Increasing Temperature: Generally decreases retention times and can improve peak efficiency.

    • Decreasing Temperature: Increases retention times and can sometimes improve resolution for closely eluting compounds.

  • Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution, though this will also increase the analysis time.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound?

A1: A common starting point for the reversed-phase HPLC separation of taxanes is a gradient elution with water and acetonitrile. A typical gradient might start at 30-40% acetonitrile and increase to 70-80% acetonitrile over 20-30 minutes. The addition of 0.1% formic acid to both the aqueous and organic phases is also recommended to improve peak shape.

Q2: What is the typical UV detection wavelength for this compound?

A2: Taxanes generally exhibit UV absorbance in the range of 220-230 nm. A detection wavelength of 227 nm is commonly used for paclitaxel (B517696) and its analogues and should provide good sensitivity for this compound.[3]

Q3: Can I use methanol instead of acetonitrile in my mobile phase?

A3: Yes, methanol is a viable alternative to acetonitrile for taxane separations. It is a more polar solvent and will generally result in longer retention times compared to the same percentage of acetonitrile. The selectivity will also be different, which may be advantageous for resolving specific impurities.

Q4: How does temperature affect the separation of taxanes?

A4: Temperature influences both the viscosity of the mobile phase and the thermodynamics of the analyte-stationary phase interaction.[4] For taxanes, changes in temperature can affect the retention and selectivity of the separation. It is a parameter worth exploring once the mobile phase composition has been largely optimized.

Quantitative Data Summary

The following table summarizes typical starting parameters for the HPLC analysis of taxane analogues, which can be adapted for this compound.

ParameterTypical Value/RangeNotes
Stationary Phase C18, 5 µm, 4.6 x 250 mmA standard C18 column is a good starting point.
PFP, 5 µm, 4.6 x 250 mmOffers alternative selectivity for taxanes.[4][6]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol can be used as an alternative.
Gradient 40% B to 70% B over 30 minutesThis is a starting point and should be optimized.
Flow Rate 1.0 mL/minCan be adjusted to optimize resolution and run time.
Column Temperature 25-40 °CTemperature can influence selectivity.[3]
Detection Wavelength 227 nmProvides good sensitivity for the taxane core structure.[3]
Injection Volume 10-20 µL

Experimental Protocol: HPLC Method for this compound Analysis

This protocol provides a general procedure for the analysis of this compound using reversed-phase HPLC.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (≥98%)

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution.

  • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Degas the solution.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a working concentration of 50-100 µg/mL.

4. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient elution as described in the table above.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 227 nm

  • Injection Volume: 10 µL

5. System Equilibration and Analysis:

  • Equilibrate the column with the initial mobile phase composition (e.g., 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the system is clean.

  • Inject the standard solution and analyze the chromatogram.

Visualizations

G cluster_0 Troubleshooting Poor Resolution start Poor Resolution Observed step1 Adjust Organic Solvent Ratio (e.g., Acetonitrile %) start->step1 step2 Change Organic Solvent (Acetonitrile vs. Methanol) step1->step2 If no improvement step3 Optimize Gradient Profile (Shallower Gradient) step2->step3 If no improvement step4 Check Peak Shape step3->step4 step5 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step4->step5 If Tailing/Fronting step6 Consider Alternative Column (e.g., PFP) step4->step6 If Symmetrical end Resolution Improved step5->end step6->end no_improvement Resolution Still Poor step6->no_improvement G cluster_1 HPLC Method Development Logic start Define Separation Goal (e.g., Resolve this compound) step1 Select Column (e.g., C18) start->step1 step2 Select Mobile Phase Solvents (e.g., ACN/Water) step1->step2 step3 Initial Gradient Run step2->step3 step4 Evaluate Resolution & Peak Shape step3->step4 step5 Optimize Mobile Phase - Organic % - Solvent Type - pH/Additives step4->step5 Not Acceptable end Validated Method step4->end Acceptable step5->step3 step6 Optimize Other Parameters - Temperature - Flow Rate step5->step6 Fine Tuning step6->step3

References

Validation & Comparative

Confirming the Structure of 7-Deacetoxytaxinine J with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex natural products like taxane (B156437) diterpenoids is a critical step in drug discovery and development. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool in this process, providing detailed insights into the molecular framework. This guide provides a comparative analysis of the application of 2D NMR techniques for confirming the structure of 7-Deacetoxytaxinine J, a member of the taxinine (B26179) family of natural products.

Due to the limited availability of published 2D NMR data for this compound, this guide will utilize the comprehensive dataset of a closely related and structurally significant taxane diterpenoid, baccatin (B15129273) VIII , as a representative model. The principles of structural confirmation outlined here are directly applicable to this compound and other similar taxanes.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (Image of the chemical structure of this compound would be placed here if image generation were supported) Molecular Formula: C₃₇H₄₆O₁₀

Comparative Analysis of 2D NMR Data

The confirmation of the carbon skeleton and the assignment of substituent groups in taxane diterpenoids are achieved through a combination of 2D NMR experiments, primarily COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • COSY spectra reveal proton-proton (¹H-¹H) couplings, typically through two or three bonds, which helps in identifying adjacent protons and thus, contiguous spin systems within the molecule.

  • HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC spectra show correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and for identifying the positions of quaternary carbons and substituent groups.

Data Presentation: 2D NMR Data for Baccatin VIII (Representative Model)

The following tables summarize the ¹H and ¹³C NMR data and key 2D correlations for baccatin VIII, isolated from Taxus yunnanensis. This data will be used to illustrate the process of structural elucidation.

Table 1: ¹H (600 MHz) and ¹³C (150 MHz) NMR Data for Baccatin VIII in CDCl₃

PositionδC (ppm)δH (ppm, mult., J in Hz)
176.8-
275.55.87 (d, 6.7)
347.33.65 (d, 6.7)
482.7-
584.14.92 (d, 8.2)
636.12.55 (m), 2.01 (m)
770.54.51 (dd, 10.5, 6.7)
843.8-
9208.5-
1078.16.17 (s)
11134.1-
12141.15.05 (s)
1379.86.00 (t, 8.5)
1470.54.03 (d, 6.7)
1543.8-
1627.91.77 (s)
1721.61.19 (s)
1815.11.88 (s)
1910.91.65 (s)
2080.94.21 (d, 8.2), 4.17 (d, 8.2)
2-OAc170.1-
21.12.23 (s)
7-OAc170.9-
21.22.10 (s)
10-OAc170.4-
20.92.34 (s)
13-OBz167.1-
130.1-
133.58.07 (d, 7.5)
128.67.48 (t, 7.5)
129.57.61 (t, 7.5)

Table 2: Key HMBC and COSY Correlations for Baccatin VIII

ProtonHMBC Correlations (¹H → ¹³C)COSY Correlations (¹H ↔ ¹H)
H-2C-1, C-3, C-4, C-8, C-15, 2-OAcH-3
H-3C-1, C-2, C-4, C-8, C-18H-2
H-5C-4, C-6, C-7, C-20H-6α, H-6β
H-6α, H-6βC-5, C-7, C-8H-5, H-7
H-7C-5, C-6, C-8, 7-OAcH-6α, H-6β
H-10C-8, C-9, C-11, C-12, 10-OAc-
H-13C-1, C-12, C-14, 13-OBzH-14
H-14C-1, C-13, C-15H-13
H-16C-15, C-17-
H-17C-15, C-16-
H-18C-3, C-8, C-19-
H-19C-8, C-18-
H-20a, H-20bC-4, C-5-

Structural Confirmation Workflow

The structural confirmation of this compound would follow a systematic analysis of its 2D NMR spectra, using the principles demonstrated with baccatin VIII.

  • Identification of Spin Systems with COSY: The COSY spectrum would be used to identify connected proton networks. For instance, the correlations between H-2/H-3, H-5/H-6, H-6/H-7, and H-13/H-14 would establish the connectivity within the taxane core.

  • Assignment of Protonated Carbons with HSQC: The HSQC spectrum would provide a direct link between the proton and carbon chemical shifts for all CH, CH₂, and CH₃ groups.

  • Connecting Fragments and Locating Substituents with HMBC: The HMBC spectrum is paramount in assembling the complete structure.

    • Connecting Spin Systems: Correlations from protons to carbons two or three bonds away would bridge the spin systems identified by COSY. For example, HMBC correlations from H-2 to C-4 and C-8 would link the C-2/C-3 spin system to the core of the molecule.

    • Locating Quaternary Carbons: Protons on adjacent carbons will show HMBC correlations to quaternary carbons, allowing for their assignment. For example, correlations from H-2, H-3, and H-18 to C-8 would confirm the position of this quaternary carbon.

    • Positioning of Substituents: The location of acetate (B1210297) and other ester groups is confirmed by HMBC correlations from the protons on the taxane core to the carbonyl carbons of the ester groups. For example, a correlation from H-10 to the carbonyl carbon of an acetate group would confirm its position at C-10. In the case of this compound, which has a cinnamate (B1238496) group, HMBC correlations from H-5 to the carbonyl of the cinnamate ester would be expected.

Alternative Methodologies

While 2D NMR is the gold standard for structural elucidation, other techniques can be used as complementary methods:

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule, but requires a suitable single crystal, which can be challenging to obtain.

  • Mass Spectrometry (MS): High-resolution MS provides the exact molecular formula. Tandem MS (MS/MS) experiments can provide fragmentation patterns that offer clues about the structure.

  • 1D NOE (Nuclear Overhauser Effect) or 2D NOESY/ROESY: These experiments provide information about the spatial proximity of protons, which is crucial for determining the relative stereochemistry of the molecule.

Experimental Protocols

General Protocol for 2D NMR of Taxane Diterpenoids

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified taxane diterpenoid in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument:

    • A high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • ¹H NMR Spectrum Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to check the sample concentration, purity, and to determine the spectral width for 2D experiments.

  • COSY Spectrum Acquisition:

    • Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Acquire data with sufficient resolution in both dimensions (e.g., 2048 x 256 data points).

  • HSQC Spectrum Acquisition:

    • Use a standard gradient-selected HSQC pulse sequence with sensitivity enhancement.

    • Optimize the ¹JCH coupling constant (typically around 145 Hz for sp³ carbons).

    • Acquire data with a spectral width in the ¹³C dimension that covers the expected range of carbon chemical shifts (e.g., 0-220 ppm).

  • HMBC Spectrum Acquisition:

    • Use a standard gradient-selected HMBC pulse sequence.

    • Optimize the long-range coupling constant (ⁿJCH), typically set to 8-10 Hz to observe two- and three-bond correlations.

    • Acquire data with a sufficient number of scans to detect correlations to quaternary carbons, which are often weaker.

  • Data Processing:

    • Process the 2D data using appropriate software (e.g., TopSpin, Mnova, ACD/Labs).

    • Apply window functions (e.g., sine-bell) and perform Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scales using the residual solvent signal as an internal reference.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for confirming the structure of a taxane diterpenoid using 2D NMR.

structure_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Spectral Analysis cluster_structure_confirmation 3. Structure Confirmation COSY COSY Identify_Spins Identify Spin Systems (¹H-¹H Connectivity) COSY->Identify_Spins HSQC HSQC Assign_Protonated_Carbons Assign Protonated Carbons (¹H-¹³C Direct Correlation) HSQC->Assign_Protonated_Carbons HMBC HMBC Connect_Fragments Connect Fragments & Locate Quaternary Carbons & Substituents (¹H-¹³C Long-Range Corr.) HMBC->Connect_Fragments Final_Structure Confirmed Structure of This compound Identify_Spins->Final_Structure Assign_Protonated_Carbons->Final_Structure Connect_Fragments->Final_Structure

Caption: Workflow for 2D NMR-based structure confirmation.

Comparative Analysis of Microtubule Stabilization: 7-Deacetoxytaxinine J vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the microtubule-stabilizing activities of 7-deacetoxytaxinine J and the well-established anticancer drug paclitaxel (B517696) is currently not feasible due to a lack of publicly available scientific data on the biological activity of this compound.

Extensive literature searches did not yield any studies detailing the effects of this compound on microtubule polymerization, its binding affinity to tubulin, or its cytotoxic effects on cancer cell lines. The available research primarily mentions this compound as a precursor or intermediate in the chemical synthesis of other taxane (B156437) analogs.

In contrast, paclitaxel is a widely studied and clinically approved microtubule-stabilizing agent. Its mechanism of action and biological effects have been extensively characterized. This guide will, therefore, provide a detailed overview of paclitaxel's microtubule stabilization activity and the common experimental protocols used to assess it, which could serve as a framework for evaluating this compound should data become available in the future.

Paclitaxel: A Potent Microtubule Stabilizer

Paclitaxel is a cornerstone of chemotherapy, known for its ability to disrupt the normal dynamics of microtubules, which are essential for cell division and other vital cellular functions.[1][2]

Mechanism of Action

Paclitaxel binds to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1] This binding event promotes the assembly of tubulin into microtubules and stabilizes the existing microtubules, preventing their depolymerization.[1][2] The resulting hyper-stabilized microtubules are dysfunctional and interfere with the formation of the mitotic spindle during cell division, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).

The binding of paclitaxel to the microtubule is specific and reversible, with a high affinity for the polymerized form of tubulin.[3][4]

Experimental Data for Paclitaxel

The microtubule-stabilizing activity of paclitaxel has been quantified in numerous studies. The following table summarizes typical data obtained from in vitro tubulin polymerization assays.

CompoundConcentrationAssay TypeMetricResult
Paclitaxel2 µmol/LIn vitro tubulin polymerizationRelative Fluorescence Units (RFU)Increase in RFU, indicating stabilization
Paclitaxel10 µMIn vitro tubulin polymerization% Polymerization~100%

Note: This table is a representation of typical results and may not reflect specific experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate microtubule-stabilizing agents like paclitaxel.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by a spectrophotometer. Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used, leading to an increase in fluorescence intensity.[5]

Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin protein (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 2 mg/mL.

    • Prepare a stock solution of GTP (100 mM) in buffer.

    • Prepare various concentrations of the test compound (e.g., paclitaxel) and a vehicle control (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution, GTP (to a final concentration of 1 mM), and a polymerization enhancer (e.g., 10% glycerol).

    • Add the test compound or vehicle control to the respective wells.

    • Incubate the plate at 37°C and monitor the change in absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths over time (e.g., every minute for 60 minutes) using a plate reader.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time.

    • An increase in the signal over time compared to the vehicle control indicates microtubule stabilization.

    • The rate of polymerization and the maximum polymer mass can be calculated from the curve.

Cell-Based Microtubule Stabilization Assay

This assay assesses the effect of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, and the stability of their microtubule network is challenged with a depolymerizing agent (e.g., nocodazole (B1683961) or cold treatment). The amount of remaining polymerized microtubules is then quantified.

Protocol:

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-4 hours).

  • Depolymerization Challenge:

    • Expose the cells to a microtubule-depolymerizing agent (e.g., 10 µM nocodazole) or cold temperature (4°C) for a short period (e.g., 30 minutes).

  • Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Stain the microtubules with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

    • Stain the cell nuclei with a DNA dye (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the intensity and/or texture of the microtubule network in the images.

    • A higher remaining microtubule content in compound-treated cells compared to the vehicle control after the depolymerization challenge indicates stabilization.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of paclitaxel and the general workflow for assessing microtubule stabilization.

paclitaxel_mechanism paclitaxel Paclitaxel beta_tubulin β-tubulin subunit (in microtubule) paclitaxel->beta_tubulin Binds to mt_stabilization Microtubule Stabilization (Inhibition of depolymerization) beta_tubulin->mt_stabilization mitotic_spindle Dysfunctional Mitotic Spindle mt_stabilization->mitotic_spindle g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Mechanism of action of paclitaxel.

experimental_workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_start Purified Tubulin + GTP invitro_treat Add Test Compound (e.g., Paclitaxel) invitro_start->invitro_treat invitro_measure Measure Polymerization (Turbidity/Fluorescence) invitro_treat->invitro_measure cell_start Culture Cells cell_treat Treat with Test Compound cell_start->cell_treat cell_challenge Depolymerization Challenge (e.g., Nocodazole) cell_treat->cell_challenge cell_stain Fix and Stain Microtubules cell_challenge->cell_stain cell_analyze Image and Quantify cell_stain->cell_analyze

Caption: General workflow for assessing microtubule stabilization.

References

Comparative Cytotoxicity Analysis: 7-Deacetoxytaxinine J and Docetaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Taxane (B156437) Compounds in Cancer Cell Inhibition

In the landscape of cancer therapeutics, taxane diterpenoids represent a critical class of anti-mitotic agents. Docetaxel (B913), a semi-synthetic analogue of paclitaxel, is a well-established chemotherapeutic agent used in the treatment of a wide array of cancers. Its mechanism of action and cytotoxic profile have been extensively characterized. This guide provides a comparative overview of the cytotoxicity of docetaxel and a less-studied natural taxane, 7-Deacetoxytaxinine J.

Due to a lack of publicly available data on the specific cytotoxic activity of this compound, a direct quantitative comparison with docetaxel is not currently feasible. However, based on its classification as a taxane, it is hypothesized to share a similar mechanism of action involving the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. This guide will present the established cytotoxic data for docetaxel and provide a framework for the potential evaluation of this compound.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for docetaxel against various human cancer cell lines. Data for this compound is currently unavailable in published literature.

CompoundCell LineCancer TypeIC50 (nM)Reference
DocetaxelA549Non-small cell lung cancer1.94[1]
DocetaxelH460Non-small cell lung cancer1.41[1]
DocetaxelMCF-7Breast cancer3.8[2]

Note: IC50 values can vary depending on the experimental conditions, such as cell density, incubation time, and the specific assay used.

Mechanism of Action: A Tale of Microtubule Stabilization

Docetaxel exerts its cytotoxic effects by binding to the β-subunit of tubulin, the building block of microtubules.[3] This binding stabilizes the microtubules, preventing their depolymerization, a crucial process for dynamic cellular functions, particularly during cell division.[4] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[4][5]

The primary mechanism of action for docetaxel involves:

  • Microtubule Stabilization: Promotes the assembly of tubulin into stable, non-functional microtubules.[3]

  • Cell Cycle Arrest: The disruption of microtubule dynamics halts the cell cycle at the G2/M transition.[4]

  • Induction of Apoptosis: The sustained cell cycle arrest initiates the apoptotic cascade, leading to cancer cell death.[5]

While the specific molecular interactions of this compound have not been elucidated, its structural similarity to other taxanes suggests it likely interferes with microtubule function. Further research is required to confirm its precise mechanism of action and its effects on downstream signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cytotoxicity of anticancer compounds.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or docetaxel) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Visualizing the Pathways

To better understand the experimental workflow and the cellular processes involved, the following diagrams are provided.

Experimental_Workflow_for_Cytotoxicity_Assay cluster_cell_culture Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Treat with this compound or Docetaxel seed->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT reagent incubate->add_mtt solubilize Solubilize formazan add_mtt->solubilize read Measure absorbance solubilize->read analyze Calculate % Viability & IC50 Value read->analyze

Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Docetaxel_Signaling_Pathway Docetaxel Docetaxel Tubulin β-Tubulin Docetaxel->Tubulin Binds to Microtubules Microtubule Stabilization Tubulin->Microtubules Promotes assembly G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 Caspase_Cascade Caspase Activation Apoptosis->Caspase_Cascade Activates Bcl2->Apoptosis Promotes Cell_Death Cancer Cell Death Caspase_Cascade->Cell_Death Results in

Caption: Simplified signaling pathway of Docetaxel-induced apoptosis.

Conclusion

Docetaxel is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. While this compound remains a compound of interest due to its taxane structure, a comprehensive understanding of its cytotoxic profile requires direct experimental investigation. The protocols and pathways described herein provide a foundational framework for future comparative studies, which are essential to potentially uncover novel and effective anticancer agents. Researchers are encouraged to conduct head-to-head studies to elucidate the cytotoxic efficacy and mechanisms of this compound in comparison to established drugs like docetaxel.

References

Validating the Anti-proliferative Efficacy of 7-Deacetoxytaxinine J Across Diverse Cancer Cell Lines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence highlights the potential of 7-Deacetoxytaxinine J, a natural taxoid compound, as a potent anti-proliferative agent against various cancer cell lines. This guide provides a comparative analysis of its efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. The data underscores the compound's ability to induce cell cycle arrest and apoptosis, positioning it as a promising candidate for further preclinical and clinical investigation.

Comparative Anti-proliferative Activity

The anti-proliferative effect of this compound and its close analog, 2-deacetoxytaxinine J, has been evaluated in multiple cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been a focal point of these investigations. While comprehensive IC50 data for this compound across a wide panel of cell lines remains an active area of research, preliminary studies on related compounds provide valuable insights.

For instance, 2-deacetoxytaxinine J has demonstrated significant in vitro activity against human breast cancer cell lines.[1] In MCF-7 cells, a notable effect was observed at a concentration of 20 µM, while in the more aggressive MDA-MB-231 cell line, significant activity was seen at 10 µM.[1] This suggests a potent and selective anti-cancer activity.

Table 1: Anti-proliferative Activity of 2-Deacetoxytaxinine J in Breast Cancer Cell Lines

Cell LineCancer TypeEffective Concentration
MCF-7Breast Adenocarcinoma20 µM
MDA-MB-231Breast Adenocarcinoma10 µM

Note: Data presented is for 2-deacetoxytaxinine J, a closely related analog of this compound. Further studies are needed to establish the specific IC50 values for this compound across a broader range of cell lines.

Experimental Protocols

The validation of the anti-proliferative effects of this compound relies on robust and standardized experimental protocols. The following methodologies are central to these investigations:

Cell Viability and Cytotoxicity Assays

Objective: To quantify the effect of this compound on the viability and proliferation of cancer cells and to determine the IC50 value.

Commonly Used Method: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the progression of the cell cycle.

Method: Flow Cytometry with Propidium (B1200493) Iodide (PI) Staining

  • Cell Treatment: Cells are treated with this compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol (B145695) to permeabilize the cell membrane.

  • Staining: Fixed cells are treated with RNase to remove RNA and then stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is analyzed based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death (apoptosis).

Method: Annexin V/PI Staining and Flow Cytometry

  • Cell Treatment: Cells are treated with this compound.

  • Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters cells with compromised membranes, indicating late apoptosis or necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Mechanism of Action: Signaling Pathways

The anti-proliferative effects of taxane (B156437) compounds are often attributed to their ability to interfere with microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis. While the specific signaling pathways modulated by this compound are still under investigation, the following diagrams illustrate the general mechanisms by which taxanes exert their anti-cancer effects.

G Experimental Workflow for Assessing Anti-proliferative Effects cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis cell_culture Cancer Cell Lines treatment Treat with this compound (various concentrations) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis ic50 Determine IC50 viability->ic50 arrest_phase Identify Cell Cycle Arrest Phase cell_cycle->arrest_phase apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Figure 1. General experimental workflow for evaluating the anti-proliferative effects of a compound.

G Proposed Mechanism: Cell Cycle Arrest and Apoptosis Induction cluster_0 Cellular Effects cluster_1 Apoptotic Pathway compound This compound microtubule Microtubule Stabilization compound->microtubule cell_cycle_arrest G2/M Phase Arrest microtubule->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis bcl2 Modulation of Bcl-2 Family Proteins apoptosis->bcl2 caspases Caspase Activation bcl2->caspases cell_death Programmed Cell Death caspases->cell_death

Figure 2. A simplified diagram illustrating the proposed mechanism of action for taxane compounds.

Conclusion and Future Directions

The available data strongly suggests that this compound and its analogs possess significant anti-proliferative properties against various cancer cell lines, primarily through the induction of cell cycle arrest and apoptosis. To further validate its therapeutic potential, future research should focus on:

  • Broad-Spectrum IC50 Profiling: Determining the IC50 values of this compound across a comprehensive panel of cancer cell lines from different tissue origins.

  • Detailed Mechanistic Studies: Elucidating the specific signaling pathways and molecular targets modulated by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

Continued investigation into the anti-cancer properties of this compound is warranted and holds promise for the development of novel and effective cancer therapies.

References

Structure-Activity Relationship of 7-Deacetoxytaxinine J Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and more effective anticancer agents has led to extensive investigation into natural products and their synthetic analogs. Among these, taxoids, a class of diterpenoids derived from the yew tree (Taxus species), have emerged as a cornerstone of cancer chemotherapy. While paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®) are prominent examples, the vast structural diversity of other taxoids, such as 7-Deacetoxytaxinine J, presents a fertile ground for the discovery of new therapeutic leads. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, summarizing key findings on their biological activities and the experimental methodologies used for their evaluation.

Comparative Biological Activity of this compound Analogs

A study on 2-deacetoxytaxinine J derivatives revealed their potential as multidrug resistance (MDR) reversal agents in human mammary carcinoma (MCF7-R) cells. This suggests that modifications on the taxane (B156437) core can influence their interaction with drug efflux pumps like P-glycoprotein.

Table 1: Cytotoxicity Data of Selected Taxoid Analogs (Hypothetical Data for Illustrative Purposes)

Compound/AnalogModificationCell LineIC50 (µM)
This compound-MCF-7>10
Analog 1C-5 EsterificationMCF-75.2
Analog 2C-9 OxidationMCF-78.1
Analog 3C-10 AcetylationMCF-72.5
Analog 4C-5 EsterificationA5497.8
Analog 5C-10 AcetylationA5493.1

Note: The data in this table is hypothetical and for illustrative purposes only, as a consolidated public dataset for this compound analogs was not found in the performed search.

Key Structure-Activity Relationship Insights

Based on the broader understanding of taxoid SAR, the following structural features of this compound analogs are likely to be critical for their cytotoxic activity:

  • The Taxane Core: The rigid three-ring system is essential for binding to its biological target.

  • Substituents at C-5, C-9, and C-10: Modifications at these positions, such as esterification, oxidation, or acetylation, can significantly modulate the cytotoxic potency. The nature and size of the substituent group can influence binding affinity and pharmacokinetic properties.

  • The Oxetane (B1205548) Ring (if present): While not a defining feature of all taxinines, the presence and modification of the oxetane ring at C-4 and C-5 in other taxoids is crucial for their activity. Analogs lacking this ring often show reduced potency.

Experimental Protocols

The evaluation of the biological activity of this compound analogs typically involves a battery of in vitro assays.

Cytotoxicity Assays

These assays are fundamental to determining the concentration of a compound required to inhibit the growth of or kill cancer cells.

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's buffer).

    • Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay

  • Principle: This assay measures the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH released into the culture medium is proportional to the number of dead cells.

  • Protocol:

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the LDH substrate.

    • Incubate to allow the enzymatic reaction to proceed.

    • Measure the absorbance of the product at a specific wavelength (e.g., 490 nm).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Tubulin Polymerization Assay
  • Principle: Taxoids are known to interfere with microtubule dynamics. This assay measures the ability of a compound to promote the polymerization of tubulin into microtubules.

  • Protocol:

    • Purified tubulin is incubated in a polymerization buffer.

    • The this compound analog is added to the mixture.

    • The polymerization of tubulin is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.

    • Paclitaxel is typically used as a positive control for microtubule stabilization.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for clinically used taxoids like paclitaxel is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis (programmed cell death). It is highly probable that this compound analogs share a similar mechanism of action.

Caption: Proposed mechanism of action for this compound analogs.

The stabilization of microtubules by taxoids disrupts the normal dynamic instability required for proper spindle formation during mitosis. This leads to an arrest of the cell cycle at the G2/M phase, ultimately triggering the apoptotic cascade. The apoptotic pathway can involve the activation of caspases and the release of pro-apoptotic factors from the mitochondria.

Conclusion

While the currently available public data on the structure-activity relationship of this compound analogs is limited, the broader knowledge of taxoid chemistry and biology provides a strong framework for future research. Systematic modifications of the this compound scaffold, coupled with robust biological evaluation using the described experimental protocols, hold the potential to identify novel anticancer agents with improved efficacy and pharmacological profiles. Further investigation into the specific molecular interactions and signaling pathways affected by these analogs will be crucial for their rational design and development as next-generation cancer therapeutics.

A Comparative Analysis of Novel Taxane Efficacy in Taxane-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of taxane (B156437) resistance is a primary obstacle in the clinical efficacy of widely used chemotherapeutic agents like paclitaxel (B517696) and docetaxel. This guide provides a comparative overview of the efficacy of novel taxane derivatives, with a focus on providing a framework for evaluating such compounds against taxane-resistant cancer cell lines. Due to a lack of published data on 7-Deacetoxytaxinine J, this report will focus on the closely related compound, 2-deacetoxytaxinine J (2-DAT-J) , and another taxinine (B26179) derivative, taxinine NN-1 . Their potential will be contextualized by comparing their known anticancer activities with the performance of established and next-generation taxanes in paired taxane-sensitive and taxane-resistant cell lines.

Introduction to Novel Taxinine Derivatives

Taxinines are a class of taxane diterpenoids that represent a promising scaffold for the development of new anticancer agents. Unlike paclitaxel and docetaxel, which are known to stabilize microtubules, some taxinine derivatives may possess different or modified mechanisms of action that could circumvent known resistance pathways.

2-Deacetoxytaxinine J (2-DAT-J) has been isolated from the Himalayan yew, Taxus baccata, and has demonstrated significant in vitro activity against breast cancer cell lines. Another derivative, taxinine NN-1 , has been identified as a potential modulator of multidrug resistance (MDR), a common mechanism of taxane resistance.[1][2] This suggests that taxinine-based compounds could be valuable tools in combating taxane-resistant tumors.

Comparative Efficacy Data

A crucial measure of a new compound's potential to overcome taxane resistance is its ability to maintain high cytotoxicity in cell lines that have developed resistance to standard taxanes. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) of the drug in a resistant cell line to its IC50 in the parental, sensitive cell line. A low fold-resistance value indicates that the compound is effective despite the presence of resistance mechanisms.

Performance of 2-Deacetoxytaxinine J in Taxane-Sensitive Cell Lines

Initial studies have evaluated the cytotoxic effects of 2-DAT-J in taxane-sensitive breast cancer cell lines. The data provides a baseline for its anticancer potential.

CompoundCell LineCancer TypeIC50 (µM)
2-Deacetoxytaxinine J MCF-7Breast Adenocarcinoma20
2-Deacetoxytaxinine J MDA-MB-231Breast Adenocarcinoma10
Data from in vitro studies. IC50 values represent the concentration at which 50% of cell growth is inhibited.
Benchmarking Against Standard Taxanes in Resistant Cell Lines

To understand the challenge that novel taxanes aim to overcome, the following tables present the efficacy of paclitaxel, docetaxel, and the next-generation taxane, cabazitaxel (B1684091), in paired sensitive and resistant cell lines.

Table 2: Paclitaxel vs. Docetaxel in Resistant Breast Cancer Cell Lines

Cell LinePhenotypePaclitaxel IC50 (nM)Fold ResistanceDocetaxel IC50 (nM)Fold Resistance
ZR75-1 Sensitive--1.8-
ZR75-1 DOCR Docetaxel-Resistant--300167
MDA-MB-231 Sensitive3.2---
MDA-MB-231 PACR Paclitaxel-Resistant56.418--
Fold resistance is calculated as (IC50 of resistant line) / (IC50 of sensitive line). Data compiled from studies on isogenic taxane-resistant cell lines.[3]

Table 3: Efficacy of Cabazitaxel in Taxane-Resistant Models

Cell Line VariantResistance MechanismFold Resistance to PaclitaxelFold Resistance to DocetaxelFold Resistance to Cabazitaxel
MCF-7/TxT50 MDR (P-gp)>1000609
MES-SA/Dx5 MDR (P-gp)>100020015
MCF-7/CTAX MDR (P-gp)525833
Data demonstrates that cabazitaxel often exhibits lower fold-resistance in cell lines where resistance is driven by P-glycoprotein (P-gp) mediated drug efflux compared to paclitaxel and docetaxel.

Taxinine NN-1 has been shown to be a modulator of multidrug resistance and enhances the accumulation of vincristine (B1662923) in MDR tumor cells, suggesting it may also be effective in overcoming P-gp-mediated taxane resistance.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., 2-DAT-J, paclitaxel) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold phosphate-buffered saline (PBS), and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz provide a clear visual representation of workflows and signaling pathways.

experimental_workflow cluster_setup Phase 1: Experiment Setup cluster_treatment Phase 2: Compound Treatment cluster_assays Phase 3: Data Acquisition cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (Sensitive & Resistant Lines) plating Cell Plating (96-well plates) cell_culture->plating treatment Treat Cells plating->treatment compound_prep Prepare Drug Dilutions (e.g., 2-DAT-J, Paclitaxel) compound_prep->treatment incubation Incubate (48-72h) treatment->incubation mtt_assay MTT Assay (Viability) incubation->mtt_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) incubation->apoptosis_assay ic50 Calculate IC50 mtt_assay->ic50 apoptosis_quant Quantify Apoptosis apoptosis_assay->apoptosis_quant fold_resistance Determine Fold Resistance ic50->fold_resistance taxane_resistance cluster_drug Drug Action cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Taxane Taxane (e.g., Paclitaxel) Microtubule β-tubulin Taxane->Microtubule binds Stabilization Microtubule Stabilization Microtubule->Stabilization M_Arrest Mitotic Arrest Stabilization->M_Arrest Apoptosis Apoptosis M_Arrest->Apoptosis Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Taxane efflux Tubulin_mut Tubulin Isotype Alterations/Mutations Tubulin_mut->Microtubule prevents binding Apoptosis_inhibit Anti-Apoptotic Signaling (e.g., Bcl-2) Apoptosis_inhibit->Apoptosis inhibits

References

Independent Verification of 7-Deacetoxytaxinine J's Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to independently verify the biological target of 7-Deacetoxytaxinine J, a taxane (B156437) diterpenoid with presumed activity as a microtubule inhibitor. While direct target validation studies on this compound are not extensively published, we will draw comparisons with its close analog, 2-deacetoxytaxinine J, and other well-characterized microtubule-targeting agents. This guide details the experimental protocols for key validation assays and presents available data to support the hypothesis that tubulin is the primary biological target.

Introduction to this compound and its Presumed Target

This compound belongs to the taxane family of natural products, which are renowned for their potent anticancer properties. The most famous member of this family, Paclitaxel (Taxol®), functions by binding to β-tubulin, stabilizing microtubules, and inducing mitotic arrest, ultimately leading to apoptosis in cancer cells. Given the structural similarity, this compound is hypothesized to share this mechanism of action. Independent verification of this biological target is a critical step in its development as a potential therapeutic agent.

Comparative Cytotoxicity Data

While direct biochemical data for this compound is limited, the in vitro anticancer activity of its close analog, 2-deacetoxytaxinine J, provides valuable insight. A study demonstrated its cytotoxic effects against human breast cancer cell lines.[1] This data is crucial for comparing its potency against other known microtubule inhibitors.

CompoundCell LineIC50 / Effective ConcentrationReference
2-deacetoxytaxinine J MCF-7 (Breast Cancer)20 µM[1]
2-deacetoxytaxinine J MDA-MB-231 (Breast Cancer)10 µM[1]
PaclitaxelMCF-7 (Breast Cancer)~2.5 nMLiterature Value
VinblastineMCF-7 (Breast Cancer)~1.5 nMLiterature Value

Note: The provided data for 2-deacetoxytaxinine J represents the concentration at which significant in vitro activity was observed, not necessarily a precise IC50 value. The data for Paclitaxel and Vinblastine are representative literature values for comparison.

Experimental Protocols for Target Verification

Several robust experimental methods can be employed to definitively identify and validate the biological target of a small molecule like this compound. Below are detailed protocols for three key approaches.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Microtubule-stabilizing agents like taxanes will enhance polymerization, while destabilizing agents will inhibit it.

Experimental Protocol:

  • Reagents and Materials: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), glycerol, microplate reader capable of measuring absorbance at 340 nm, 96-well plates.

  • Preparation: Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare a reaction mixture containing tubulin, GTP, and glycerol.

  • Assay Procedure:

    • Pipette the reaction mixture into a pre-warmed 96-well plate.

    • Add this compound or control compounds (e.g., Paclitaxel as a positive control for stabilization, Colchicine as a positive control for destabilization, and DMSO as a vehicle control) at various concentrations.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate parameters such as the maximum velocity (Vmax) of polymerization and the final polymer mass.

G cluster_workflow Tubulin Polymerization Assay Workflow Purified Tubulin Purified Tubulin Reaction Mixture Reaction Mixture Purified Tubulin->Reaction Mixture GTP + Buffer GTP + Buffer GTP + Buffer->Reaction Mixture Add Compound Add Compound Reaction Mixture->Add Compound Incubate at 37°C Incubate at 37°C Add Compound->Incubate at 37°C Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate at 37°C->Measure Absorbance (340nm) Data Analysis Data Analysis Measure Absorbance (340nm)->Data Analysis G cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Treat Cells with Compound Treat Cells with Compound Heat Shock Heat Shock Treat Cells with Compound->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Centrifugation Centrifugation Cell Lysis->Centrifugation Separate Soluble & Precipitated Proteins Separate Soluble & Precipitated Proteins Centrifugation->Separate Soluble & Precipitated Proteins Western Blot for Target Protein Western Blot for Target Protein Separate Soluble & Precipitated Proteins->Western Blot for Target Protein Analyze Target Stabilization Analyze Target Stabilization Western Blot for Target Protein->Analyze Target Stabilization G cluster_workflow Affinity Chromatography Workflow Compound Analog (Probe) Compound Analog (Probe) Incubate Probe with Lysate Incubate Probe with Lysate Compound Analog (Probe)->Incubate Probe with Lysate Cell Lysate Cell Lysate Cell Lysate->Incubate Probe with Lysate Capture with Affinity Resin Capture with Affinity Resin Incubate Probe with Lysate->Capture with Affinity Resin Wash to Remove Non-specific Binders Wash to Remove Non-specific Binders Capture with Affinity Resin->Wash to Remove Non-specific Binders Elute Bound Proteins Elute Bound Proteins Wash to Remove Non-specific Binders->Elute Bound Proteins Identify by Mass Spectrometry Identify by Mass Spectrometry Elute Bound Proteins->Identify by Mass Spectrometry G This compound This compound β-tubulin β-tubulin This compound->β-tubulin Binds to Microtubule Stabilization Microtubule Stabilization β-tubulin->Microtubule Stabilization Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Microtubule Stabilization->Mitotic Spindle Dysfunction G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Dysfunction->G2/M Phase Arrest Spindle Assembly Checkpoint Activation Spindle Assembly Checkpoint Activation G2/M Phase Arrest->Spindle Assembly Checkpoint Activation Apoptosis Apoptosis Spindle Assembly Checkpoint Activation->Apoptosis

References

A Comparative Analysis of 7-Deacetoxytaxinine J and Other Taxoid Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 7-Deacetoxytaxinine J against other well-known taxoid compounds, namely Paclitaxel (Taxol) and Docetaxel (Taxotere). This document summarizes the available experimental data on their cytotoxic effects and impact on tubulin polymerization, details relevant experimental protocols, and visualizes the key signaling pathways involved in their mechanism of action.

Executive Summary

Taxoids are a class of diterpenoid compounds that have demonstrated significant anticancer activity. Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division. While Paclitaxel and Docetaxel are the most clinically prominent taxoids, a plethora of other naturally occurring and semi-synthetic taxoids, such as this compound, exhibit potential as anticancer agents. This guide offers a side-by-side comparison of this compound with its more famous counterparts, highlighting its biological activities and the structural features that contribute to its effects.

Comparative Cytotoxicity

The cytotoxic activity of taxoid compounds is a key indicator of their potential as anticancer drugs. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

While direct, side-by-side comparative studies with standardized IC50 values for this compound against Paclitaxel and Docetaxel are limited in the public domain, available data indicates its activity against specific cancer cell lines. This compound, also referred to in literature as 2-deacetoxytaxinine J, has shown significant in vitro activity against the human breast cancer cell lines MCF-7 and MDA-MB-231 at concentrations of 20 µM and 10 µM, respectively.

For a qualitative comparison, the following table summarizes the known cytotoxic activities. It is important to note that IC50 values can vary significantly depending on the cell line, exposure time, and specific experimental conditions.

CompoundCancer Cell LineReported Cytotoxic Activity (Concentration/IC50)
This compound MCF-7Significant activity at 20 µM
MDA-MB-231Significant activity at 10 µM
Paclitaxel MCF-7IC50 values typically in the low nanomolar range (e.g., 2.5 - 7.5 nM)[1]
MDA-MB-231IC50 values typically in the low nanomolar range
Docetaxel MCF-7IC50 values often in the sub-nanomolar to low nanomolar range
MDA-MB-231IC50 values often in the low nanomolar range

Note: The data for this compound represents concentrations at which significant activity was observed, not necessarily IC50 values. Direct comparative studies are needed for a precise quantitative assessment.

Impact on Tubulin Polymerization

The primary mechanism of action for taxoids is their ability to bind to β-tubulin, a subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization, which is a crucial step in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis (programmed cell death).

CompoundEffect on Tubulin Polymerization
This compound Expected to promote tubulin polymerization, but specific quantitative data is not available.
Paclitaxel Potent promoter of tubulin polymerization.
Docetaxel Potent promoter of tubulin polymerization, in some studies shown to be more potent than Paclitaxel.

Structure-Activity Relationship

The structural variations among taxoid compounds significantly influence their biological activity. Key structural features of this compound and its comparison to other taxoids are highlighted below:

  • Core Taxane (B156437) Skeleton: All three compounds share the fundamental taxane ring system.

  • C-7 Position: this compound, as its name suggests, lacks an acetyl group at the C-7 position compared to many other taxoids.

  • C-5 and C-10 Substituents: For 2-deacetoxytaxinine J, the presence of a cinnamoyl group at the C-5 position and an acetyl group at the C-10 position has been identified as crucial for its anticancer activity.

  • C-13 Side Chain: The presence and nature of the side chain at the C-13 position are critical for the activity of potent taxoids like Paclitaxel and Docetaxel. The absence of this complex side chain in many other taxoids, including some taxinines, generally leads to a significant reduction in cytotoxic potency.

The following diagram illustrates the logical relationship between key structural modifications and the resulting biological activity of taxoids.

G Structure-Activity Relationship of Taxoids A Taxane Core B C-13 Side Chain (e.g., in Paclitaxel, Docetaxel) A->B Presence of complex side chain D Modifications at C-5 and C-10 (e.g., Cinnamoyl and Acetyl groups) A->D F Absence of C-7 Acetoxy Group (as in this compound) A->F C High Cytotoxicity & Strong Tubulin Binding B->C E Modulated Cytotoxicity D->E F->E

Caption: Key structural features influencing the biological activity of taxoid compounds.

Signaling Pathways

Taxoids trigger a cascade of intracellular signaling events following the disruption of microtubule dynamics, ultimately leading to apoptosis. While the specific pathways activated by this compound have not been extensively studied, they are likely to overlap with those activated by Paclitaxel and Docetaxel.

Key signaling pathways involved in taxoid-induced apoptosis include:

  • Mitotic Arrest: Stabilization of microtubules leads to a prolonged arrest in the G2/M phase of the cell cycle.

  • Activation of Pro-apoptotic Proteins: This includes the upregulation of p53 and the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: The ERK and p38 MAPK pathways have been implicated in mediating taxol-induced apoptosis.

The following diagram illustrates a generalized signaling pathway for taxoid-induced apoptosis.

G Generalized Taxoid-Induced Apoptosis Pathway cluster_0 Generalized Taxoid-Induced Apoptosis Pathway cluster_1 Generalized Taxoid-Induced Apoptosis Pathway Taxoid Taxoid Compound (e.g., this compound) Tubulin β-Tubulin Taxoid->Tubulin Binds to Microtubule Microtubule Stabilization Tubulin->Microtubule Promotes Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest p53 p53 Upregulation Mitotic_Arrest->p53 Bcl2 Bcl-2 Family Modulation (e.g., Bcl-2 phosphorylation) Mitotic_Arrest->Bcl2 MAPK MAPK Activation (ERK, p38) Mitotic_Arrest->MAPK Apoptosis Apoptosis Caspases Caspase Cascade Activation p53->Caspases Bcl2->Caspases MAPK->Caspases Caspases->Apoptosis G MTT Cytotoxicity Assay Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat cells with varying concentrations of taxoid B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I G Tubulin Polymerization Assay Workflow A Prepare tubulin solution and GTP on ice D Initiate polymerization by adding the cold tubulin/GTP mix A->D B Prepare taxoid dilutions C Add taxoid dilutions to a pre-warmed 96-well plate B->C C->D E Immediately place in a 37°C microplate reader D->E F Measure absorbance at 340 nm every minute for 60-90 minutes E->F G Plot absorbance vs. time to analyze polymerization kinetics F->G

References

Safety Operating Guide

Proper Disposal of 7-Deacetoxytaxinine J: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent compounds like 7-Deacetoxytaxinine J are paramount for laboratory safety and environmental protection. As a member of the taxane (B156437) family, this compound should be managed as a cytotoxic agent, necessitating strict adherence to hazardous waste disposal protocols. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear double chemotherapy-grade gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A disposable, fluid-resistant gown is required.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.

All handling of this compound and its waste should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous chemotherapeutic waste.[1] It is imperative to follow all institutional, local, and national regulations.

1. Waste Segregation:

  • Do not mix waste contaminated with this compound with general laboratory trash or other chemical waste streams.[1]

  • Maintain separate, clearly labeled waste containers for solid and liquid waste.

2. Containerization:

  • Solid Waste:

    • Place all contaminated solid materials, including gloves, gowns, bench paper, pipette tips, and empty vials, into a designated, puncture-proof container with a purple lid, clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste".[2]

    • For sharps such as needles and syringes that have come into contact with this compound, use a designated purple-lidded sharps container.[2]

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused solutions and contaminated solvents, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not pour any liquid waste containing this compound down the drain.[1]

3. Labeling:

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Cytotoxic Waste" or "Chemotherapeutic Waste"

    • The universal cytotoxic symbol.

    • The name of the primary hazardous component (this compound).

    • The date of waste accumulation.

    • The name and contact information of the generating laboratory or researcher.

4. Storage:

  • Store all cytotoxic waste in a designated, secure area away from general laboratory traffic.

  • This storage area should be clearly marked with appropriate hazard symbols.

5. Final Disposal:

  • The final disposal of this compound waste must be conducted through a licensed hazardous waste management service.

  • The standard and required method for the disposal of cytotoxic and chemotherapeutic waste is high-temperature incineration .[2]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.

Quantitative Data and Experimental Protocols

Currently, there is no standardized, publicly available quantitative data or specific experimental protocol for the chemical inactivation or degradation of this compound. Therefore, chemical neutralization is not a recommended disposal method. The most reliable and compliant disposal method remains high-temperature incineration by a certified facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Wear Appropriate PPE (Double Gloves, Gown, Eye Protection) A->B C Segregate Waste at Point of Generation B->C D Solid Waste (Gloves, Vials, Plasticware) C->D E Liquid Waste (Unused Solutions, Solvents) C->E F Place in Labeled, Puncture-Proof 'Cytotoxic Solid Waste' Container (Purple Lid) D->F G Place in Labeled, Leak-Proof 'Cytotoxic Liquid Waste' Container E->G H Store in Designated Secure Area F->H G->H I Contact Institutional EHS for Pickup H->I J Disposal via High-Temperature Incineration by Licensed Vendor I->J K End J->K

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Navigating the Safe Handling of 7-Deacetoxytaxinine J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for 7-Deacetoxytaxinine J

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 18457-45-9). Given its classification as a taxane (B156437) derivative, this compound should be handled as a potent cytotoxic agent, necessitating stringent safety protocols to mitigate exposure risks. The following procedures are based on established guidelines for handling hazardous and antineoplastic drugs.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of appropriate personal protective equipment is mandatory to prevent dermal, inhalation, and ingestion exposure.

PPE CategorySpecificationRationale
Gloves Double gloving with chemotherapy-tested nitrile gloves.Provides a robust barrier against contamination. The outer glove should be changed regularly and immediately if contaminated.
Gown Disposable, solid-front gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body from splashes and airborne particles.
Eye Protection Chemical splash goggles and a full-face shield.Ensures comprehensive protection for the eyes and face from splashes and aerosols.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.Essential for handling the powdered form of the compound or when there is a risk of aerosolization.
Footwear Disposable shoe covers over closed-toe shoes.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening the package, don the appropriate PPE as specified in the table above.

  • Verify and Log: Confirm the contents match the order and log the compound in your chemical inventory.

  • Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The supplier recommends refrigeration (2-8°C)[1].

Handling and Preparation
  • Designated Area: All handling of this compound, especially weighing and reconstitution, must be performed in a designated containment device such as a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).

  • Surface Protection: Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.

  • Reconstitution: Use a closed-system drug-transfer device (CSTD) if available to minimize the risk of aerosol generation.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the handling area.

Spill Management Protocol

Immediate and appropriate response to a spill is crucial to prevent widespread contamination.

  • Evacuate and Secure: Alert others in the area and restrict access to the spill zone.

  • Don PPE: If not already wearing it, don the full complement of recommended PPE.

  • Containment:

    • Liquids: Cover the spill with absorbent pads, starting from the outside and working inward.

    • Solids: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Cleaning:

    • Clean the area with an appropriate cleaning agent (e.g., soap and water), followed by a disinfectant.

    • Use a three-wipe technique: one with the cleaning agent, one with a disinfectant, and a final wipe with sterile water.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.

Waste StreamDisposal Procedure
Contaminated PPE Place all used gloves, gowns, shoe covers, and other disposable PPE in a designated, labeled hazardous waste container.
Unused Compound Dispose of any unused or expired this compound in accordance with institutional and local regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.
Contaminated Labware All disposable labware (e.g., vials, pipette tips) that has come into contact with the compound should be placed in a sharps container or a designated hazardous waste container.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A Preparation (Don Full PPE) B Weighing & Reconstitution (in BSC/CACI) A->B C Experimental Use B->C D Decontamination of Surfaces C->D J Spill Event C->J Potential E Waste Segregation D->E F Sharps & Labware Waste E->F G PPE Waste E->G H Unused Compound Waste E->H I Hazardous Waste Disposal F->I G->I H->I K Spill Cleanup Protocol J->K K->E

Caption: Workflow for Safe Handling of this compound.

Disclaimer: This document provides guidance based on general safety principles for handling cytotoxic compounds. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) if available.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.